molecular formula C12H25N3 B1449998 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine CAS No. 794494-90-9

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Número de catálogo: B1449998
Número CAS: 794494-90-9
Peso molecular: 211.35 g/mol
Clave InChI: JCAHFZWKTGBWBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C12H25N3 and its molecular weight is 211.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHFZWKTGBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical

Executive Summary

The piperazine and piperidine ring systems are foundational scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] Their prevalence is due to their ability to confer favorable physicochemical properties, engage in crucial hydrogen bonding, and provide a synthetically versatile framework for developing novel therapeutic agents.[4][5] This guide focuses on 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (CAS No. 794494-90-9[6]), a compound that merges these two critical moieties. Such hybrid structures are of significant interest in drug discovery, particularly for central nervous system (CNS) disorders, where piperazine derivatives have shown promise as antipsychotic, antidepressant, and anxiolytic agents.[4][7]

This document provides a comprehensive, technically-grounded framework for the synthesis, purification, and detailed analytical characterization of this molecule. Moving beyond simple protocols, this guide explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We present detailed methodologies for structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside robust protocols for purity assessment via High-Performance Liquid Chromatography (HPLC). The objective is to equip scientists with a self-validating system for confirming the identity, purity, and key physicochemical properties of this promising chemical entity.

Synthesis and Purification Strategy

The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is most efficiently achieved through a reductive amination pathway. This well-established and robust reaction joins a ketone with an amine in the presence of a reducing agent.

Rationale for Synthetic Approach: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials. This approach directly forms the crucial C-N bond connecting the two heterocyclic rings. The use of a Boc-protected piperazine is a critical strategic choice to prevent undesired side reactions, such as N,N'-dialkylation of the piperazine ring, ensuring regioselective synthesis of the target compound. The final deprotection step is a standard and high-yielding reaction.

Synthesis_Workflow cluster_synthesis Part A: Reductive Amination cluster_deprotection Part B: Boc Deprotection start 1-(Propan-2-yl)piperidin-4-one intermediate Boc-protected Intermediate start->intermediate + amine tert-Butyl piperazine-1-carboxylate amine->intermediate + reductant Sodium Triacetoxyborohydride (STAB) reductant->intermediate   intermediate_ref Boc-protected Intermediate acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) final_product 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine acid->final_product intermediate_ref->final_product

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1.1: Synthesis via Two-Step Reductive Amination and Deprotection

Step A: Synthesis of tert-butyl 4-[1-(propan-2-yl)piperidin-4-yl]piperazine-1-carboxylate

  • To a stirred solution of 1-(propan-2-yl)piperidin-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing the reduction of the starting ketone.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step B: Deprotection to Yield 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

  • Dissolve the crude intermediate from Step A in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with 1M sodium hydroxide (NaOH) to neutralize excess TFA and deprotonate the product.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.

Protocol 1.2: Purification by Column Chromatography
  • Prepare a silica gel column.

  • Load the crude product onto the column.

  • Elute the column using a gradient of methanol (0-10%) in dichloromethane containing 1% ammonium hydroxide. Rationale: The addition of a basic modifier like ammonium hydroxide is crucial to prevent peak tailing of the basic amine product on the acidic silica gel stationary phase.

  • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine as a solid or oil.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This involves confirming the molecular weight, elucidating the exact atomic arrangement, and quantifying its purity.

Mass Spectrometry (MS)

Rationale for Technique: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence. Tandem MS (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the piperidine and piperazine rings.

MS_Analysis_Workflow sample Diluted Sample in Methanol/Water instrument ESI-QTOF Mass Spectrometer sample->instrument ms1 Full Scan MS (MS1) Determine [M+H]+ instrument->ms1 hrms High-Resolution Mass Confirm Elemental Formula ms1->hrms ms2 Tandem MS (MS/MS) Fragment [M+H]+ ms1->ms2 confirmation Structural Confirmation hrms->confirmation frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis frag_analysis->confirmation

Caption: Workflow for structural confirmation using mass spectrometry.

Protocol 2.1.1: HRMS and MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to approximately 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. Rationale: Formic acid is added to promote protonation of the analyte, facilitating its detection in positive ion mode ([M+H]⁺).

  • Instrumentation: Analyze using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

  • MS1 Acquisition: Acquire a full scan mass spectrum from m/z 50-500 in positive ion mode.

  • MS/MS Acquisition: Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₂H₂₅N₃
Theoretical Mass [M] 211.20485
Theoretical m/z [M+H]⁺ 212.21267
Observed m/z [M+H]⁺ To be determined experimentally

| Mass Error (ppm) | To be calculated |

Expected Fragmentation: The MS/MS spectrum is expected to show characteristic fragments resulting from the cleavage of the bonds within and between the two rings. Key expected fragments include ions corresponding to the protonated isopropyl-piperidine moiety and the protonated piperazine ring, confirming the core structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Technique: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. Together, they provide an unambiguous confirmation of the molecular structure. The spectra of piperazine and piperidine derivatives can be complex due to chair-chair interconversion, which may lead to broadened signals at room temperature.[10]

Protocol 2.2.1: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Isopropyl -CH (CH₃)₂ ~2.7 (septet) ~58
Isopropyl -CH(C H₃)₂ ~1.0 (doublet) ~18
Piperidine CH -N(piperazine) ~2.4 (multiplet) ~60
Piperidine CH ₂ (axial/equatorial) 1.5 - 2.8 (multiplets) ~52, ~30
Piperazine CH ₂ (adjacent to piperidine) ~2.5 (multiplet) ~50
Piperazine CH ₂ (adjacent to NH) ~2.9 (multiplet) ~46

| Piperazine NH | Variable (broad singlet) | - |

Note: Predicted shifts are estimates based on similar structures. Actual values must be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

Rationale for Technique: HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase method is typically used. The challenge with highly basic, non-chromophoric amines is poor peak shape and low UV sensitivity. This is overcome by using a low pH mobile phase to ensure the amine is protonated and by monitoring at low UV wavelengths (e.g., ~200-215 nm) where the molecule has some absorbance.

HPLC_Method_Dev HPLC Purity Analysis Workflow prep Prepare Sample (1 mg/mL in Mobile Phase A) injection Inject Sample prep->injection system HPLC System (C18 Column, UV Detector) separation Gradient Elution (Water/ACN + 0.1% TFA) system->separation injection->system detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks Calculate Area % chromatogram->integration result Purity Result (e.g., >95%) integration->result

Caption: General workflow for HPLC-based purity assessment.

Protocol 2.3.1: Reversed-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and ensuring the analyte remains protonated, which results in sharp, symmetrical peaks.[11]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Physicochemical Properties Summary

A summary of the core physicochemical properties is essential for any future drug development activities.

Table 3: Key Physicochemical Properties

Property Value Source
Identifier
IUPAC Name 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine -
CAS Number 794494-90-9 [6]
Chemical Formula
Molecular Formula C₁₂H₂₅N₃ Calculated
Molecular Weight 211.35 g/mol Calculated
Physicochemical Data
Appearance To be determined (likely a solid or viscous oil) -
pKa (most basic) ~9.5 (Predicted) Based on piperazine[12]

| cLogP | ~1.8 (Predicted) | Chemically predicted |

Conclusion and Future Directions

This guide has detailed a robust and logical framework for the synthesis and comprehensive characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine. The described protocols for synthesis, purification, and analysis via MS, NMR, and HPLC provide a self-validating workflow to ensure the production of high-purity material with confirmed structural identity.

The presence of both the piperidine and piperazine scaffolds suggests this molecule is a prime candidate for screening in CNS-related therapeutic areas.[7][13] Future work should focus on obtaining a high-quality crystal structure through X-ray crystallography to definitively determine its solid-state conformation. Furthermore, the characterized compound should be entered into a battery of in vitro pharmacological assays to explore its activity at targets relevant to neuropsychiatric and other disorders, such as dopamine and serotonin receptors, or other targets where piperazine-containing compounds have shown efficacy.[14]

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). BenchChem.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology.
  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. CymitQuimica.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Criminal Justice Reference Service.
  • 1-(Propan-2-yl)piperidin-4-amine. PubChem.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • 1-Boc-4-(piperidin-4-yl)-piperazine. Sigma-Aldrich.
  • Piperazine. Wikipedia.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 1-ethyl-4-piperidin-4-yl-piperazine. Sigma-Aldrich.
  • 1-(Piperidin-4-yl)piperazine. BLD Pharm.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Royal Society of Chemistry.
  • Piperazine. NIST WebBook.
  • 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)piperazine. Ambeed.com.
  • 1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass.com.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • 1-(prop-2-yn-1-yl)piperazine. CymitQuimica.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals.
  • Tomar, A., et al. (2011). Piperazine: the molecule of diverse pharmacological importance.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • PIPERAZINES.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
  • Process for synthesizing piperazine-piperidine compounds.
  • 1-(piperidin-4-yl)piperazine (C9H19N3). PubChemLite.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace.

Sources

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine represents a novel chemical entity at the intersection of two highly privileged scaffolds in medicinal chemistry: piperidine and piperazine.[1][2] These six-membered nitrogen-containing heterocycles are core components of numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The specific substitution pattern of an N-isopropyl group on the piperidine ring and the direct linkage to a piperazine moiety suggests a high probability of interaction with key neurotransmitter receptors.

This technical guide provides a comprehensive, predictive analysis of the mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine. In the absence of direct empirical data for this specific molecule, we will leverage established structure-activity relationships (SAR) from closely related analogues to build a robust hypothesis of its pharmacological profile. Furthermore, we will outline a detailed experimental workflow for the definitive characterization of its mechanism of action, providing researchers and drug development professionals with a practical guide for its evaluation.

Predicted Pharmacological Profile: A Multi-Target Hypothesis

The structural architecture of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine strongly suggests potential activity at dopamine and serotonin receptors, and possibly sigma receptors. The piperazine moiety is a well-established pharmacophore for a range of CNS targets, while the substituted piperidine can confer selectivity and potency.[3][5]

Dopamine Receptor Interactions (D2/D3/D4)

Many antipsychotic drugs, both typical and atypical, feature a piperazine or piperidine core that interacts with dopamine D2-like receptors (D2, D3, and D4).[3] The 1-(piperidin-4-yl)piperazine scaffold is a known building block in the design of dopamine receptor ligands.[6] The affinity for these receptors is modulated by the substituents on both nitrogen atoms. The N-isopropyl group on the piperidine ring is of particular interest. While larger N-alkyl groups can influence selectivity, even small alkyl substituents can have a significant impact on binding affinity. For instance, studies on substituted 4-aminopiperidines have shown that N-alkylation can lead to high affinity for the D4 receptor.[7]

It is hypothesized that 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine will exhibit affinity for D2-like receptors, with a potential for selectivity towards D3 or D4 subtypes. High affinity for the D2 receptor is a hallmark of many antipsychotic medications.[8]

Serotonin Receptor Interactions (5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazine derivatives are classic ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[9][10][11][12] The unsubstituted piperazine nitrogen of the topic compound could engage in key interactions within the binding pockets of these receptors. Ligands with combined D2 and 5-HT1A or 5-HT2A activity are often sought for atypical antipsychotic profiles with potentially improved side-effect profiles, particularly regarding extrapyramidal symptoms.[3] The interaction with 5-HT1A receptors is a common feature of many anxiolytic and antidepressant drugs.[13]

Sigma Receptor (σ1, σ2) Interactions

Both piperidine and piperazine derivatives have been shown to possess high affinity for sigma receptors.[14][15] The piperidine moiety, in particular, has been identified as a critical structural element for sigma-1 (σ1) receptor activity.[14][15] Sigma-1 receptor ligands are being investigated for their potential in treating a variety of CNS disorders, including pain and neurodegenerative diseases.[14]

Summary of Predicted Binding Affinities

Based on the SAR of related compounds, a hypothetical binding profile for 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is presented below. These values are illustrative and require experimental validation.

Receptor TargetPredicted Affinity (Ki)Rationale based on Structural Analogs
Dopamine D210 - 500 nMThe piperazine-piperidine core is common in D2 antagonists.[3][16]
Dopamine D35 - 200 nMOften higher affinity for D3 than D2 in this class of compounds.[17]
Dopamine D41 - 100 nMN-alkylated piperidines can show high D4 affinity.[7]
Serotonin 5-HT1A1 - 150 nMA common target for piperazine derivatives.[10][13]
Serotonin 5-HT2A20 - 700 nMMany piperazine-containing antipsychotics bind to 5-HT2A receptors.[10]
Sigma-1 (σ1)5 - 250 nMThe piperidine moiety is a strong determinant for σ1 affinity.[14][15]

Proposed Signaling Pathways

Assuming the compound acts as an antagonist or partial agonist at D2 and 5-HT1A receptors, the following signaling pathways are likely to be modulated.

Dopamine D2 Receptor Signaling (Gi/o-coupled)

Antagonism at D2 receptors would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Dopamine Dopamine Dopamine->D2R Compound 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine Compound->D2R Antagonism Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Events caption Figure 1: Hypothesized D2 Receptor Antagonism Pathway.

Caption: Figure 1: Hypothesized D2 Receptor Antagonism Pathway.

Serotonin 5-HT1A Receptor Signaling (Gi/o-coupled)

If the compound acts as an antagonist at presynaptic 5-HT1A autoreceptors, it would block serotonin's inhibitory feedback, leading to increased serotonin release.

5HT1A_Signaling cluster_presynaptic Presynaptic Neuron 5HT1A_AutoR 5-HT1A Autoreceptor Serotonin_Release Serotonin Release 5HT1A_AutoR->Serotonin_Release Inhibition Synaptic_Cleft Synaptic Cleft Serotonin_Release->Synaptic_Cleft Increases Serotonin Serotonin Serotonin Serotonin->5HT1A_AutoR Compound Test Compound Compound->5HT1A_AutoR Antagonism Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Neuronal Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal Signaling Activation caption Figure 2: Hypothesized 5-HT1A Autoreceptor Antagonism.

Caption: Figure 2: Hypothesized 5-HT1A Autoreceptor Antagonism.

Experimental Characterization Workflow

To empirically determine the mechanism of action, a systematic, multi-tiered approach is required. The following protocols provide a comprehensive framework for this characterization.

Experimental_Workflow Start Compound Synthesis & Purification Binding_Assays Tier 1: In Vitro Receptor Binding Assays (Radioligand Competition) Start->Binding_Assays Determine Receptor Affinity (Ki) Functional_Assays Tier 2: In Vitro Functional Assays (GTPγS & cAMP) Binding_Assays->Functional_Assays Identify High-Affinity Targets In_Vivo_Models Tier 3: In Vivo Behavioral Models Functional_Assays->In_Vivo_Models Determine Functional Activity (Agonist/Antagonist) Conclusion Mechanism of Action Elucidation In_Vivo_Models->Conclusion Assess Physiological Effects caption Figure 3: Overall Experimental Workflow.

Caption: Figure 3: Overall Experimental Workflow.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine for a panel of CNS receptors.

Methodology: Radioligand Competition Binding Assay (Filtration-based) [18][19][20]

  • Receptor Preparation:

    • Utilize commercially available membrane preparations from cells stably expressing the human recombinant receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A, σ1).[17]

    • Alternatively, prepare crude membrane fractions from appropriate brain regions (e.g., striatum for D2, cortex for 5-HT2A).

  • Assay Buffer Preparation:

    • Prepare a buffer appropriate for the specific receptor. A typical buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) at its approximate Kd concentration, and the receptor membrane preparation.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of a known, non-labeled competing ligand (e.g., 10 µM haloperidol for D2).

    • Competition Binding: Add assay buffer, radioligand, receptor membranes, and serial dilutions of the test compound (1-[1-(Propan-2-yl)piperidin-4-yl]piperazine), typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-120 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: In Vitro Functional Assays

Objective: To determine the functional activity (agonist, partial agonist, inverse agonist, or antagonist) of the compound at high-affinity receptors identified in Tier 1.

Methodology 1: [³⁵S]GTPγS Binding Assay [21][22][23][24]

This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[22]

  • Reagent Preparation:

    • Prepare membranes from cells expressing the receptor of interest.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Prepare a solution of GDP (typically 10-30 µM final concentration) to ensure G-proteins are in their inactive state.

    • Prepare a solution of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GDP, and cell membranes.

    • For agonist mode: Add serial dilutions of the test compound.

    • For antagonist mode: Add a fixed, sub-maximal (EC80) concentration of a known agonist for the receptor, along with serial dilutions of the test compound.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the assay by filtration through a GF/B filter plate and wash with cold buffer.

    • Quantify bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Agonist: Plot stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

    • Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50, from which an antagonist dissociation constant (Kb) can be calculated.

Methodology 2: cAMP Accumulation Assay [25][26][27][28][29]

This assay measures the downstream effect of Gs or Gi/o-coupled receptor activation on the second messenger cAMP.

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

    • Plate the cells in a 96- or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gs-coupled receptors: Add serial dilutions of the test compound (agonist mode) or a fixed concentration of agonist plus serial dilutions of the test compound (antagonist mode).

    • For Gi/o-coupled receptors: Add a stimulating agent like forskolin (to increase basal cAMP levels) along with serial dilutions of the test compound (agonist mode) or forskolin, a fixed agonist concentration, and serial dilutions of the test compound (antagonist mode).

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[27][29]

  • Data Analysis:

    • Similar to the GTPγS assay, plot the change in cAMP levels against the log concentration of the test compound to determine EC50/IC50 and Emax values.

Tier 3: In Vivo Behavioral Models

Objective: To assess the potential therapeutic-like effects of the compound in established animal models. The choice of model depends on the in vitro profile.

  • For Antipsychotic-like Activity (if D2 antagonism is observed):

    • Amphetamine-Induced Hyperlocomotion: This model has predictive validity for antipsychotic efficacy.[8] The ability of the test compound to reduce the increased locomotor activity induced by amphetamine in rodents is measured.

    • Conditioned Avoidance Response: This test assesses the ability of a compound to suppress a learned avoidance response without impairing the escape response, a classic screen for antipsychotics.[30]

  • For Antidepressant/Anxiolytic-like Activity (if 5-HT1A activity is observed):

    • Forced Swim Test: A common screen for antidepressant activity, where the test compound is evaluated for its ability to reduce immobility time in rodents forced to swim in an inescapable cylinder.[8]

    • Social Interaction Test: Reduced social interaction can be a model for negative symptoms of schizophrenia or anxiety. The ability of the compound to restore normal social behavior is measured.[30]

Conclusion

The compound 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is a novel molecule with significant potential for CNS activity due to its core piperidine and piperazine scaffolds. Based on extensive structure-activity relationship data from related compounds, it is predicted to be a multi-target ligand with affinity for dopamine (D2-like), serotonin (5-HT1A, 5-HT2A), and sigma receptors. This profile suggests potential applications as an atypical antipsychotic, anxiolytic, or antidepressant.

This guide provides a comprehensive, predictive framework for its mechanism of action and a detailed, tiered experimental workflow to definitively elucidate its pharmacological properties. The successful execution of these in vitro and in vivo studies will not only characterize this specific molecule but also contribute valuable insights to the broader understanding of piperidine-piperazine derivatives in CNS drug discovery.

References

  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Kaur, H., & Chhabra, S. (2021). cAMP assays in GPCR drug discovery. Drug Development Research, 82(6), 799-808.
  • Carlstrom, J., & Nida, D. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity, Inc.
  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Saczewski, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845–2858.
  • PerkinElmer. (2018, January 5). Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit.
  • Saczewski, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Grace, A. A., & Gomes, F. V. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 969116.
  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Comez, L., & Christie, M. J. (2011).
  • ResearchGate. (n.d.).
  • Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Journal of Pharmacy and Pharmacology, 56(2), 237-243.
  • Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(13), 1349-1372.
  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. PubMed.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Geyer, M. A., & Markou, A. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • ResearchGate. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors | Request PDF.
  • Revvity. (n.d.).
  • ResearchGate. (n.d.).
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2234-2241.
  • Geyer, M. A., & Markou, A. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP.
  • Ace Therapeutics. (n.d.).
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • eScholarship.org. (n.d.). Concepts for design and analysis of receptor radiopharmaceuticals: The Receptor-Binding Radiotracers series of meetings provided.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • Preprints.org. (2023, April 27). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight.
  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • National Center for Biotechnology Information. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC.
  • ACS Publications. (n.d.). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands.
  • MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • Romero, A. G., et al. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(23), 4653-4656.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem. (n.d.). 1-(Piperidin-4-yl)piperazine | 142013-66-9.
  • ResearchGate. (n.d.).
  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Neuroquantology. (n.d.).
  • Frontiers. (2024, April 8). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • BindingDB. (n.d.). Ki Summary.
  • Encyclopedia MDPI. (2023, February 9).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ResearchGate. (n.d.). Dopamine D2 Receptor Binding Sites for Agonists. A tetrahedral model.

Sources

Technical Whitepaper: Discovery and Synthesis of Piperazine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (Olanzapine) to kinase inhibitors (Imatinib).[1][2][3] Its ubiquity stems from its unique physicochemical duality: it serves as a rigid linker that enforces spatial orientation while simultaneously modulating physicochemical properties like lipophilicity (LogP) and aqueous solubility via its ionizable nitrogens.

This guide provides a technical deep-dive into the rational design, synthetic accessibility, and medicinal chemistry optimization of piperazine derivatives.[3][4] It moves beyond basic textbook definitions to address the practical challenges of metabolic stability, atropisomerism, and scalable synthesis.

Part 1: The Pharmacophore & Physicochemical Properties

Conformational Dynamics

Unlike its aromatic counterpart pyrazine, piperazine exists predominantly in a chair conformation , which minimizes torsional strain. However, the energy barrier to the boat conformation is relatively low (~6.1 kcal/mol), allowing the ring to adapt to specific binding pockets under physiological conditions.

  • Medicinal Chemistry Implication: The chair conformer places substituents at N1 and N4 in pseudo-equatorial positions to minimize 1,3-diaxial interactions. When designing ligands, steric bulk at C2 or C3 can lock the ring into a specific conformation, reducing the entropic penalty upon binding.

Acid-Base Chemistry

Piperazine acts as a diprotic base.

  • pKa1 (~9.8): The first nitrogen protonates readily at physiological pH (7.4), enhancing aqueous solubility.

  • pKa2 (~5.6): The second nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the first ammonium center.

Design Insight: In kinase inhibitors, the protonated N1 often forms a critical salt bridge with aspartate or glutamate residues in the solvent-exposed region of the ATP binding pocket, a strategy used effectively in the design of Palbociclib .

Part 2: Synthetic Methodologies

The synthesis of piperazine cores has evolved from harsh cyclizations to precision transition-metal catalysis.

Strategic Retrosynthesis

The following diagram illustrates the three primary disconnection strategies for accessing complex piperazine scaffolds.

PiperazineSynthesis Target Target: N-Aryl/Alkyl Piperazine Strat1 Strategy A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Target->Strat1 Retrosynthesis Strat2 Strategy B: Nucleophilic Substitution (SnAr / Alkylation) Target->Strat2 Strat3 Strategy C: Cyclization (Reductive Amination) Target->Strat3 Prec1 Aryl Halide + Piperazine Strat1->Prec1 Prec2 Aryl Fluoride + Piperazine Strat2->Prec2 Prec3 Ethylene Diamine + 1,2-Dihaloethane Strat3->Prec3

Figure 1: Primary retrosynthetic disconnections for piperazine derivatives. Strategy A is preferred for late-stage functionalization of complex aromatics.

The Modern Standard: Buchwald-Hartwig Amination

While SNAr is effective for electron-deficient arenes, the Buchwald-Hartwig amination is the industry standard for coupling piperazines with electron-neutral or electron-rich aryl halides.

Critical Parameters:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BINAP (for primary amines) or XPhos/RuPhos (specifically optimized for secondary amines like piperazine to prevent β-hydride elimination).

  • Base: NaOtBu (strong base) or Cs₂CO₃ (mild base for sensitive substrates).

Part 3: Medicinal Chemistry Optimization

Metabolic Liabilities & Blocking Strategies

The piperazine ring is a "soft spot" for CYP450 enzymes.

  • N-Dealkylation: Oxidative cleavage of the N-C bond.

  • Ring Hydroxylation: Oxidation at the C2/C3 positions.

  • N-Oxidation: Formation of N-oxides, which can be reactive metabolites.

Optimization Table: Structure-Property Relationships (SPR)

ModificationEffect on LogPMetabolic StabilitypKa EffectDesign Note
N-Methylation Increases (+0.3)Low (Demethylation risk)IncreasesCommon first step; often metabolically labile.
C-Methylation Increases (+0.5)High (Steric block)MinimalMethyl at C2 blocks metabolism and restricts conformation.
N-Acylation DecreasesHighNeutralizes N1Removes basic center; converts amine to amide (rigid).
Bioisostere: Piperidine Increases (+0.8)ModerateIncreasesRemoves one H-bond acceptor; improves permeability.
Bioisosteric Replacement Workflow

When the piperazine core causes toxicity or poor permeability, systematic replacement is required.

Bioisosteres Piperazine Piperazine Core (High Solubility, Low Permeability) Issue1 Issue: High Clearance? Piperazine->Issue1 Issue2 Issue: hERG Toxicity? Piperazine->Issue2 Sol1 Subst: 2-Methyl Piperazine (Steric Block) Issue1->Sol1 Block Metabolism Sol2 Subst: Piperidine (Remove N4) Issue2->Sol2 Reduce Basicity Sol3 Subst: Azetidine/Spirocycles (Change Geometry) Issue2->Sol3 Alter Vector

Figure 2: Decision tree for scaffold hopping from piperazine to improve ADME-Tox profiles.

Part 4: Validated Experimental Protocol

SOP: Pd-Catalyzed N-Arylation of N-Boc-Piperazine

Objective: Synthesis of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate via Buchwald-Hartwig coupling. This protocol is designed to minimize homocoupling and maximize catalyst turnover.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv, 1.0 mmol)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) — Selected for high activity with secondary amines.

  • Base: Cs₂CO₃ (2.0 equiv) — Mild base to preserve the Boc group.

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Methodology
  • Pre-Complexation (The "Senior Scientist" Trick):

    • In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane. Stir for 5 minutes at room temperature.

    • Why? Pre-forming the active L-Pd(0) species prevents catalyst decomposition before the reaction starts.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, N-Boc-piperazine, and Cs₂CO₃.

    • Add the pre-formed catalyst solution via syringe.

    • Rinse with remaining dioxane to reach 0.2 M concentration.

  • Execution:

    • Seal the vial and heat to 100°C for 12 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Look for the disappearance of the aryl bromide. The product usually stains blue/purple with Ninhydrin (due to the Boc-amine).

  • Workup & Purification:

    • Cool to room temperature.[5] Filter through a pad of Celite (removes Pd black and inorganic salts). Wash with EtOAc.

    • Concentrate the filtrate in vacuo.

    • Self-Validating Step: Run a crude NMR. If significant starting material remains, do not proceed to column. Re-dissolve and add fresh catalyst (0.5 mol%).

    • Purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

  • Characterization Criteria:

    • 1H NMR (CDCl₃): Look for the diagnostic Boc singlet (~1.48 ppm, 9H) and the para-substituted aromatic system (two doublets).

    • LCMS: Expect [M+H]+ and [M+H-Boc]+ peaks.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.[6] Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. [Link]

Sources

Comprehensive Guide to the Spectroscopic Elucidation of Piperazine Derivatives

[1]

Executive Summary

Piperazine (1,4-diazacyclohexane) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of diverse pharmacophores including antihistamines (cetirizine), antidepressants (trazodone), and antipsychotics (aripiprazole). Their structural ubiquity stems from the ring’s ability to orient substituents in defined vectors, modulating receptor binding affinity.

However, the analysis of these derivatives presents unique challenges. The piperazine ring exhibits fluxional behavior—rapid chair-chair interconversion at room temperature—which often averages NMR signals, obscuring stereochemical detail. Furthermore, their high polarity and basicity complicate mass spectrometric ionization and fragmentation.

This guide moves beyond standard textbook definitions to provide a field-validated workflow for the structural elucidation of piperazine derivatives, integrating NMR dynamics, specific MS fragmentation pathways, and stereoelectronic IR effects.

Part 1: Structural Dynamics & NMR Spectroscopy

The most critical oversight in piperazine analysis is ignoring conformational dynamics . At room temperature (

The Fluxional Challenge

In a simple


  • Room Temperature: Rapid exchange averages chemical shifts (

    
    ).
    
  • Low Temperature (

    
    ):  Ring freezing occurs. The exchange rate (
    
    
    ) becomes slower than the frequency difference (
    
    
    ) between conformers. Distinct axial (
    
    
    ) and equatorial (
    
    
    ) signals emerge.
Diagnostic Chemical Shifts

The following table summarizes characteristic shifts for piperazine derivatives in CDCl




Moiety Position

H Shift (

ppm)

C Shift (

ppm)
Structural Insight
Unsubstituted Ring 2.80 - 3.00 (s)45.0 - 47.0Rapid exchange averages signals.

-Alkyl (

-CH

)
2.30 - 2.6053.0 - 55.0Upfield shift due to electron donation.

-Acyl (

-CH

)
3.40 - 3.8042.0 - 48.0Downfield shift due to amide resonance (restricted rotation).

-Aryl (

-CH

)
3.00 - 3.3048.0 - 50.0Resonance with aromatic ring.
Protocol: Variable Temperature (VT) NMR

To resolve stereochemistry or distinguish conformers, VT-NMR is the gold standard.

  • Sample Prep: Dissolve 5-10 mg of derivative in CD

    
    Cl
    
    
    or Toluene-
    
    
    (CDCl
    
    
    freezes at
    
    
    , limiting range).
  • Acquisition: Acquire a standard 1D

    
    H spectrum at 
    
    
    .
  • Cooling: Decrease temperature in

    
     increments.
    
  • Coalescence: Identify the coalescence temperature (

    
    ) where peaks broaden maximally before splitting.
    
  • Resolution: At

    
     (typically 
    
    
    to
    
    
    ), integrate the now-separated axial and equatorial protons to determine conformer ratios.

Part 2: Mass Spectrometry (MS) Fragmentation Logic

Piperazine derivatives ionize readily in Electrospray Ionization (ESI) due to the basic nitrogen atoms. However, structural elucidation relies on recognizing characteristic fragmentation patterns in MS/MS (CID) experiments.

The Alpha-Cleavage Mechanism

The dominant fragmentation pathway is


-cleavage
  • Piperazine Ring Fragment: The unsubstituted piperazine ring often yields a diagnostic ion at

    
     56  (C
    
    
    H
    
    
    N
    
    
    ) or
    
    
    70
    (C
    
    
    H
    
    
    N
    
    
    ) via retro-Diels-Alder-like mechanisms.
  • Substituent Loss:

    
    -benzyl derivatives (like BZP) characteristically cleave at the benzylic bond to yield the tropylium ion (
    
    
    91
    ).
Diagnostic Fragmentation Table
Derivative ClassPrecursor IonCharacteristic Fragment (

)
Mechanism
Benzylpiperazine (BZP)

91, 134Tropylium formation; loss of piperazine.
Phenylpiperazines (mCPP)

154, 119Retention of phenyl ring; loss of C

H

N fragments.

-Acyl Piperazines


,

Loss of acyl chain (acetyl, propionyl).
Visualization: MS Fragmentation Pathway

The following diagram illustrates the fragmentation logic for a generic

MS_FragmentationPrecursorPrecursor Ion [M+H]+IonizationN-ProtonationPrecursor->IonizationESI (+)AlphaCleavageAlpha-Cleavage(Ring Opening)Ionization->AlphaCleavageCID EnergyFrag1Tropylium Ion(m/z 91)AlphaCleavage->Frag1Benzylic Bond BreakFrag2Immonium Ion(m/z 56/70)AlphaCleavage->Frag2Retro-Cyclization

Figure 1: Primary fragmentation pathways for N-benzylpiperazine derivatives in ESI-MS/MS.

Part 3: Vibrational Spectroscopy (IR) & Stereoelectronics

Infrared spectroscopy provides unique stereoelectronic data that NMR and MS cannot easily access. The key phenomenon here is the Bohlmann Band .

Bohlmann Bands: The Stereochemical Marker

In amines, C-H bonds that are anti-periplanar to the nitrogen lone pair undergo a hyperconjugative interaction (

  • Region: 2700 – 2800 cm

    
    .
    
  • Significance: If these bands are observed, the piperazine ring is likely in a chair conformation with the lone pair axial and adjacent C-H bonds axial. This confirms the stereochemical orientation of the nitrogen lone pairs.

Functional Group Analysis
Vibration ModeWavenumber (cm

)
Notes
N-H Stretch 3200 - 3500Only present in mono-substituted or unsubstituted piperazines. Broad if H-bonded.
C-H Stretch 2800 - 3000Standard alkyl stretching.
Bohlmann Bands 2700 - 2800Diagnostic for anti-periplanar lone pair/C-H interaction.
C-N Stretch 1100 - 1250Often overlaps with C-C, but strong in tertiary amines.

Part 4: Integrated Analytical Workflow

To fully elucidate a novel piperazine derivative, a sequential workflow is required. This protocol ensures self-validation: the MS gives the mass, NMR gives the connectivity, and IR confirms the electronic state.

Step-by-Step Protocol
  • Purity Check (LC-MS):

    • Use a C18 column with a high pH mobile phase (ammonium bicarbonate, pH 9-10) to ensure the basic piperazine is unprotonated and retained.

    • Checkpoint: Verify single peak in TIC and match

      
       to expected mass.
      
  • Structural Connectivity (1D/2D NMR):

    • Run

      
      H and 
      
      
      C in CDCl
      
      
      .
    • If signals are broad, perform VT-NMR at

      
      .
      
    • Run HSQC to correlate protons to carbons (distinguishes

      
      -CH
      
      
      from other alkyls).
    • Run HMBC to link the piperazine ring to the pendant group (e.g., Benzyl CH

      
       to Piperazine C2/C6).
      
  • Stereoelectronic Confirmation (FT-IR):

    • Prepare a KBr pellet or use ATR.

    • Checkpoint: Look for Bohlmann bands (2700-2800 cm

      
      ) to confirm the chair conformation.
      
Decision Logic Diagram

WorkflowSampleUnknown SampleLCMSLC-MS Analysis(High pH)Sample->LCMSMassCheckMass Match?LCMS->MassCheckNMR1H/13C NMR(CDCl3)MassCheck->NMRYesBroadSignals Broad?NMR->BroadVTNMRVT-NMR(-50°C)Broad->VTNMRYes (Fluxional)IRFT-IR(Bohlmann Check)Broad->IRNo (Rigid)VTNMR->IRFinalStructure ConfirmedIR->Final

Figure 2: Integrated spectroscopic workflow for the structural confirmation of piperazine derivatives.

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Westphal, F., et al. (2009).[2] "Structure elucidation of a new designer benzylpiperazine". Forensic Science International.[2] Retrieved from [Link]

  • RSC Publishing. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior". Royal Society of Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: High-Throughput Screening of a 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine Library for the Discovery of Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-[1-(propan-2-yl)piperidin-4-yl]piperazine scaffold represents a novel chemical space with significant potential for the discovery of new therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify modulators of a target G-protein coupled receptor (GPCR) from a library of these compounds. We present detailed protocols for a cell-based functional assay, quality control procedures, and a tiered data analysis workflow for hit identification and confirmation.

Introduction: The Piperidinyl-Piperazine Scaffold as a Privileged Structure

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2][3] Its derivatives are prevalent in therapeutics for central nervous system disorders, infectious diseases, and oncology.[2][4] The piperidine moiety is also a crucial component in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[5] The combination of these two heterocyclic systems in the 1-[1-(propan-2-yl)piperidin-4-yl]piperazine scaffold offers a unique three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for building diverse compound libraries for drug discovery.

GPCRs are the largest family of transmembrane receptors and are the targets of approximately 40% of all modern drugs.[6] Their involvement in a vast array of physiological processes makes them a primary focus for therapeutic intervention. This application note will detail a robust HTS campaign designed to identify novel modulators of a specific GPCR target from a library of 1-[1-(propan-2-yl)piperidin-4-yl]piperazine derivatives.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a robust assay and progresses through several stages of hit identification and validation.[7] The overall workflow for screening the 1-[1-(propan-2-yl)piperidin-4-yl]piperazine library is depicted below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation Primary_Screen Primary HTS of Library (Single Concentration) Primary_Data Primary Data Analysis (Hit Identification) Primary_Screen->Primary_Data Hit_Confirmation Confirmation Screen (Active Compounds) Primary_Data->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis (Potency Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary & Orthogonal Assays (Mechanism of Action) Dose_Response->Secondary_Assay Confirmed Hits SAR_Expansion Preliminary SAR (Analog Synthesis) Secondary_Assay->SAR_Expansion H2L Hit-to-Lead (H2L) Optimization SAR_Expansion->H2L Validated Hits

Figure 1: High-Throughput Screening Cascade. A tiered approach from primary screening to hit-to-lead optimization.

Assay Development and Miniaturization

The choice of assay is critical for the success of an HTS campaign.[8] For GPCRs, functional cell-based assays are often preferred over simple binding assays as they provide more physiologically relevant information.[9][10] In this protocol, we will utilize a calcium mobilization assay, which is a common and robust method for screening GPCRs that signal through the Gαq pathway.[10]

Cell Line and Reagent Preparation
  • Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the target GPCR is used.

  • Culture Medium: Standard cell culture medium appropriate for the chosen cell line, supplemented with fetal bovine serum and antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: A fluorescent calcium indicator dye (e.g., Fluo-8 AM).

  • Probenecid: An inhibitor of organic anion transporters to prevent dye leakage from the cells.

Assay Miniaturization and Optimization

The assay is miniaturized to a 384-well plate format to increase throughput and reduce reagent consumption.[11] Key parameters to optimize include:

  • Cell seeding density

  • Dye loading concentration and incubation time

  • Agonist concentration for antagonist screening

  • DMSO tolerance of the cells

High-Throughput Screening Protocol

This protocol outlines the steps for a primary screen of the 1-[1-(propan-2-yl)piperidin-4-yl]piperazine library at a single concentration.

Step-by-Step Protocol for Primary Screening
  • Cell Plating:

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium at a pre-optimized density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well black, clear-bottom assay plate.

    • Incubate the plates at 37°C, 5% CO₂ for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound source plates by diluting the 1-[1-(propan-2-yl)piperidin-4-yl]piperazine library compounds to an intermediate concentration in assay buffer. The final screening concentration is typically 10 µM.

    • Using an automated liquid handler, transfer a small volume (e.g., 5 µL) of the diluted compounds to the assay plates.

    • Include positive controls (known agonist/antagonist) and negative controls (DMSO vehicle) on each plate.

  • Signal Detection:

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR Tetra).

    • For an agonist screen, measure the fluorescence signal immediately after compound addition for a set duration (e.g., 180 seconds).

    • For an antagonist screen, pre-incubate with the library compounds for 15-30 minutes, then add a known agonist at its EC₈₀ concentration and measure the fluorescence signal.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[11]

Quality Control Metrics

The robustness of the HTS assay is assessed on a plate-by-plate basis using statistical parameters. The Z'-factor is a widely used metric for assay quality.[12][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

An acceptable Z'-factor is typically ≥ 0.5, indicating a large separation between the positive and negative controls with low data variability.[12]

Hit Identification
  • Normalization: Raw data from each plate is normalized to the plate-specific controls. For an agonist screen, activity is often expressed as a percentage of the positive control response.

  • Hit Threshold: A hit is defined as a compound that produces a response exceeding a certain threshold, typically three times the standard deviation of the negative controls.

  • Data Visualization: Plate heatmaps and scatter plots are used to identify systematic errors or trends in the data.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be confirmed through further testing.

Hit Confirmation Protocol
  • Re-testing: Primary hits are re-tested under the same assay conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (EC₅₀ or IC₅₀).

Data Presentation

The results of the dose-response analysis for confirmed hits can be summarized in a table.

Compound IDStructure (if available)EC₅₀/IC₅₀ (µM)Max Response (%)
Hit-001[Structure Image]0.1598
Hit-002[Structure Image]1.292
Hit-003[Structure Image]2.585

Secondary Assays and Hit-to-Lead Transition

Validated hits from the dose-response analysis are further characterized in secondary and orthogonal assays to confirm their mechanism of action and rule out non-specific effects. This may include:

  • Orthogonal Assays: Using a different assay technology (e.g., a cAMP assay for Gαs/Gαi-coupled GPCRs) to confirm activity.

  • Selectivity Profiling: Testing the hits against a panel of related GPCRs to assess their selectivity.

  • Preliminary Structure-Activity Relationship (SAR): Testing commercially available analogs of the confirmed hits to understand the relationship between chemical structure and biological activity.

This process of hit validation and initial optimization is known as the hit-to-lead (H2L) phase, which aims to identify promising lead compounds for further development.[7]

Hit_Progression Primary_Hits Primary Hits (Single-point activity) Confirmed_Hits Confirmed Hits (Reproducible activity) Primary_Hits->Confirmed_Hits Re-testing Validated_Hits Validated Hits (Potency & Selectivity) Confirmed_Hits->Validated_Hits Dose-Response & Secondary Assays Lead_Series Lead Series (Initial SAR) Validated_Hits->Lead_Series SAR by Analogs

Figure 2: Hit Triage and Progression. A logical flow from initial hits to a validated lead series.

Conclusion

The 1-[1-(propan-2-yl)piperidin-4-yl]piperazine library presents a valuable source of chemical novelty for drug discovery. The protocols and workflow detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and validate novel GPCR modulators from this library. By adhering to rigorous quality control standards and a systematic approach to hit confirmation and characterization, researchers can efficiently identify promising lead compounds for further optimization and development.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • Selvita. (n.d.). Hit to Lead and Lead Optimization.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Ma, J., et al. (2025, August 6).
  • AXXAM. (n.d.). Hit & Lead Discovery | Hit-to-Lead Services.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BellBrook Labs. (2012, October 9). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins.
  • Sygnature Discovery. (n.d.). Hit-to-lead: It takes integration.
  • GenScript. (n.d.). GPCR Functional Cell-based Assays.
  • Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis.
  • Malo, N., et al. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website.
  • UCSF Small Molecule Discovery Center. (n.d.). High-Throughput Screening Steps.
  • Barroso-Flores, J., et al. (2018, May 28). Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. Journal of Molecular Graphics and Modelling.
  • Sipes, N. S., et al. (n.d.).
  • Adamson, A., et al. (n.d.). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Dunst, S., & Fetz, V. (Eds.). (2025). Phenotypic Screening: Methods and Protocols. Springer US.
  • Bernatchez, J. A., et al. (n.d.).
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Biocompare. (2017, October 26). Mastering Cell-Based Screening.
  • Penjišević, J., et al. (2017, February 1). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • ChemistryOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening Libraries for Small-Molecule Drug Discovery.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Noah, J. W., et al. (n.d.). High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2). Antiviral Research.
  • Molecules. (2023, February 2).
  • PubMed. (2023, June 7). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.
  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • Google Patents. (n.d.).

Sources

Using 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine in Receptor-Specific Cell-Based Assays

Introduction & Mechanism of Action

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (also known as 1-isopropyl-4-(piperidin-4-yl)piperazine) acts as a privileged pharmacophore scaffold in medicinal chemistry, particularly for ligands targeting the Sigma-1 Receptor (


R)  and the Histamine H3 Receptor (H3R) .[1]

While often utilized as a building block to synthesize high-affinity dual ligands, this piperazine-piperidine fragment itself possesses intrinsic biological activity that necessitates rigorous characterization.[1] Its structural dual-nitrogen core allows it to participate in salt-bridge interactions with Aspartate residues in GPCR binding pockets (e.g., Asp114 in H3R) and key glutamate residues in Sigma receptors.[1]

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Determining baseline affinity (

    
    ) and ligand efficiency (LE) of the core scaffold.[1]
    
  • Polypharmacology Profiling: Assessing off-target liability in antipsychotic drug development.[1]

  • Functional Validation: Differentiating between agonism (chaperone translocation) and antagonism (blocking signaling) in cellular models.

Material Preparation & Handling

Compound Properties:

  • Molecular Weight: 211.35 g/mol [1][2][3][4]

  • Formula:

    
    
    
  • Solubility: High solubility in DMSO (>20 mM); moderate solubility in aqueous buffers when protonated.[1]

Stock Solution Protocol:

  • Weighing: Weigh 10 mg of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine into a sterile glass vial.

  • Dissolution: Add 2.36 mL of anhydrous DMSO to achieve a 20 mM Master Stock . Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber vials (50

    
    L/vial) to prevent freeze-thaw cycles. Store at -20°C. Stable for 6 months.
    
  • Working Solution: On the day of the assay, dilute the Master Stock 1:1000 in Assay Buffer to achieve a 20

    
    M working concentration (0.1% DMSO final).
    

Critical Note: This compound is a secondary/tertiary amine base.[1] Ensure assay buffers are buffered strongly (e.g., HEPES, pH 7.4) to prevent pH drift in small-volume wells.

Experimental Protocols

Protocol A: HTRF® cAMP Accumulation Assay (Functional H3R Characterization)

Target: Histamine H3 Receptor (GPCR,


-coupled).[1]
Objective: Determine if the compound acts as an antagonist (restores cAMP) or agonist (inhibits cAMP) in Forskolin-stimulated cells.[1]

Reagents:

  • HEK-293 cells stably expressing human H3R.[1]

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).[1]

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor).[1]
    
  • Agonist Control: (R)-(-)-

    
    -Methylhistamine (RAMH).[1]
    
  • Activator: Forskolin (10

    
    M).[1]
    

Workflow:

  • Cell Plating: Dispense 2,000 cells/well in 5

    
    L of culture medium into a 384-well low-volume white plate. Incubate overnight.
    
  • Compound Addition:

    • Antagonist Mode: Add 2.5

      
      L of test compound (dilution series) + 2.5 
      
      
      
      L of
      
      
      RAMH.
    • Agonist Mode: Add 2.5

      
      L of test compound (dilution series).
      
  • Stimulation: Add 5

    
    L of Forskolin (10 
    
    
    
    M final) in Stimulation Buffer.
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5

    
    L of cAMP-d2 conjugate followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate.[1]
  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.[1]

Data Analysis: Calculate the HTRF Ratio (


). Plot Ratio vs. Log[Compound] to determine 

.
Protocol B: Competitive Radioligand Binding Assay ( Receptor)

Target: Sigma-1 Receptor.[1][5][6] Objective: Quantify binding affinity (


).[1]

Reagents:

  • Membrane Source: Guinea pig brain homogenates or Jurkat cell membranes (rich in

    
    ).[1]
    
  • Radioligand:

    
    (+)-Pentazocine (Specific for 
    
    
    
    ).[1]
  • Non-specific Control: Haloperidol (10

    
    M).[1][5]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step:

  • Preparation: Dilute membranes to 10

    
    g protein/well in Tris buffer.
    
  • Assembly: In a 96-well plate, add:

    • 50

      
      L Test Compound (10 concentrations, 1 nM – 100 
      
      
      
      M).
    • 50

      
      L 
      
      
      
      (+)-Pentazocine (2 nM final).[1]
    • 100

      
      L Membrane suspension.[1]
      
  • Equilibrium: Incubate for 120 minutes at 37°C. Note: Sigma receptors require longer equilibration times than standard GPCRs.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash 3x with ice-cold Tris buffer.[1]

  • Counting: Add scintillation cocktail and count CPM (Counts Per Minute).

Visualizing the Signaling Pathway

The following diagram illustrates the dual-pathway interrogation logic. The compound is tested against H3R (membrane GPCR) and


R (ER-resident chaperone).[1]

G cluster_H3R Histamine H3 Receptor Pathway (Gi/o) cluster_Sigma Sigma-1 Receptor Pathway (ER Chaperone) Compound 1-[1-(Propan-2-yl) piperidin-4-yl]piperazine H3R H3 Receptor (Cell Surface) Compound->H3R Binding Sig1 Sigma-1 Receptor (MAM/ER) Compound->Sig1 Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production IP3R IP3 Receptor Sig1->IP3R Modulation Ca Ca2+ Flux (ER to Mito) IP3R->Ca Stabilization

Caption: Dual-mechanism interrogation. The compound targets surface H3R (modulating cAMP) and intracellular Sigma-1 receptors (modulating Calcium flux).[1]

Data Analysis & Interpretation

Calculating Affinity (


): 
For the radioligand binding assay, convert the 

value to the inhibition constant (

) using the Cheng-Prusoff equation:


  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined experimentally, typically ~3-5 nM for Pentazocine).
    

Summary Table: Expected Phenotypes

Assay TypeReadoutAntagonist ProfileAgonist Profile
H3R HTRF cAMP LevelsIncreases cAMP (blocks Gi effect)Decreases cAMP (enhances Gi effect)
Sigma-1 Binding CPM (

)
Low CPM (High displacement)Low CPM (High displacement)
Cytotoxicity Absorbance (MTT)No change vs ControlNo change vs Control

Troubleshooting Guide:

  • High Non-Specific Binding: If background signal is >20% of total binding, increase wash volume or add 0.1% BSA to the binding buffer.

  • Precipitation: If the compound precipitates at >50

    
    M, ensure the final DMSO concentration is <1% and pre-warm the buffer to 37°C.
    

References

  • Sánchez-Fernández, E. M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[1][7] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology.[1] Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Novel Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global public health, with projections suggesting that AMR-related fatalities could surpass 10 million annually by 2050.[1] This has rendered conventional therapies increasingly ineffective and created an urgent demand for the discovery and development of new classes of antimicrobial agents that can circumvent existing resistance mechanisms.[1][2]

Piperazine, a six-membered heterocyclic nucleus with two opposing nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[3] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and antiviral properties.[2][3][4] The structural versatility of the piperazine scaffold allows for extensive chemical modifications, making it an attractive starting point for the design of novel antimicrobial drugs with potentially unique modes of action.[3][4]

This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the antimicrobial efficacy of novel piperazine derivatives. The methodologies described are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[5][6][7][8][9][10] The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to make informed decisions throughout the evaluation process.

A Tiered Approach to Efficacy Assessment

A logical, stepwise progression is crucial for the efficient and cost-effective evaluation of a library of novel piperazine compounds. This tiered approach ensures that the most promising candidates are advanced through a series of increasingly complex and resource-intensive assays.

digraph "Tiered_Assessment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Tier 1: Primary Screening"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; MIC [label="Minimum Inhibitory\nConcentration (MIC)\nDetermination"]; }

subgraph "cluster_1" { label = "Tier 2: Bactericidal vs. Bacteriostatic"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; MBC [label="Minimum Bactericidal\nConcentration (MBC)\nDetermination"]; }

subgraph "cluster_2" { label = "Tier 3: Pharmacodynamics & Synergy"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; TimeKill [label="Time-Kill\nKinetics Assay"]; Synergy [label="Synergy Testing\n(Checkerboard Assay)"]; }

subgraph "cluster_3" { label = "Tier 4: Mechanism of Action"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; MOA [label="Preliminary MOA\nStudies"]; }

MIC -> MBC [label="Promising\nCandidates", color="#34A853"]; MBC -> TimeKill [label="Bactericidal\nCandidates", color="#4285F4"]; MBC -> Synergy [label="High-Potential\nCandidates", color="#4285F4"]; TimeKill -> MOA [label="Characterized\nCandidates", color="#EA4335"]; Synergy -> MOA [label="Synergistic\nCombinations", color="#EA4335"]; }

Figure 1: Tiered workflow for assessing novel piperazine efficacy.

Tier 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination

The initial and most fundamental step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][11] This provides a quantitative measure of the compound's potency. The broth microdilution method is the most common and standardized technique for MIC determination.[5][11]

Scientific Rationale

This assay is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] By identifying the lowest concentration at which growth is inhibited, we establish a baseline for the compound's activity. This high-throughput method allows for the efficient screening of numerous compounds against a panel of clinically relevant microorganisms.[12]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Novel piperazine compounds

  • Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13][14]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[13]

Procedure:

  • Compound Preparation: Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in CAMHB to create a range of concentrations.[11][13]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies.[13][15] Suspend them in sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Plate Inoculation: Dispense 50 µL of the appropriate compound dilution into each well of the microtiter plate.[13] Add 50 µL of the prepared bacterial inoculum to each well.[16] This brings the total volume to 100 µL and achieves the final target inoculum and compound concentrations.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours (or 20-24 hours for slower-growing organisms like streptococci).[13]

  • MIC Reading: The MIC is the lowest concentration of the piperazine derivative that shows no visible turbidity (growth) as determined by visual inspection or by using a microplate reader.[5][16]

Data Presentation
Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Piperazine-001416>64
Piperazine-0022832
Ciprofloxacin0.250.0150.5

Tier 2: Determining Bactericidal vs. Bacteriostatic Activity

Once a compound's inhibitory activity is established, the next critical step is to determine whether it kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Scientific Rationale

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][16][17] This assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are sub-cultured onto an antibiotic-free solid medium.[16][18] The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5][17]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • Following MIC Determination: Use the microtiter plates from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[16]

  • Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[16]

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the piperazine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][17][18]

Data Presentation and Interpretation
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Piperazine-002S. aureus242Bactericidal
Piperazine-003E. coli8>64>8Bacteriostatic
digraph "MBC_Interpretation" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Calculate MBC/MIC Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [shape=diamond, label="MBC/MIC ≤ 4?", fillcolor="#FBBC05", fontcolor="#202124"]; Bactericidal [label="Bactericidal Activity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacteriostatic [label="Bacteriostatic Activity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Decision; Decision -> Bactericidal [label="Yes", color="#34A853"]; Decision -> Bacteriostatic [label="No", color="#EA4335"]; }

Figure 2: Logic for interpreting MBC/MIC ratio.

Tier 3: Characterizing Pharmacodynamics and Synergy

For high-potential candidates, particularly those demonstrating bactericidal activity, further characterization is warranted to understand the rate of killing and their potential for use in combination therapies.

A. Time-Kill Kinetics Assay

Scientific Rationale: The time-kill assay provides a dynamic picture of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[19][20] By exposing a standardized inoculum to the test compound at various concentrations (typically multiples of the MIC) and quantifying viable bacteria at set time points, we can determine if the killing is concentration-dependent or time-dependent.[5][21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Protocol: Time-Kill Kinetics Assay

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in a logarithmic phase of growth, standardized to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.[22]

  • Exposure: Prepare flasks or tubes containing the piperazine derivative at concentrations such as 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

  • Sampling: Inoculate the flasks and incubate in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[20]

  • Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.[20]

  • Analysis: After incubation, count the colonies and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration.

B. Synergy Testing: The Checkerboard Assay

Scientific Rationale: Combination therapy is a key strategy to combat AMR. The checkerboard assay is a high-throughput method to assess the interaction between two antimicrobial agents.[12][23] By testing serial dilutions of two compounds in a two-dimensional array, one can determine if their combined effect is synergistic (greater than the sum of their individual effects), additive, indifferent, or antagonistic.[24][25] This is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[24][25]

Protocol: Checkerboard Microdilution Assay

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the novel piperazine compound along the x-axis and a known antibiotic along the y-axis. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.[24][25]

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation and Reading: Incubate the plate and read for visible growth inhibition.

  • FIC Index Calculation: The FIC index is calculated as follows: FIC Index = FIC A + FIC B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[24][25]

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Tier 4: Preliminary Mechanism of Action (MOA) Studies

Elucidating the molecular mechanism of action is a critical, albeit complex, step in drug development.[26] While exhaustive MOA studies are beyond the scope of initial efficacy screening, several preliminary assays can provide valuable early insights.

  • Macromolecular Synthesis Inhibition: This classic approach measures the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis in the presence of the piperazine compound. Inhibition of a specific pathway suggests a corresponding target.[26]

  • Membrane Integrity Assays: Many antimicrobial agents act by disrupting the bacterial cell membrane.[27][28][29] This can be assessed using fluorescent dyes that are excluded by cells with intact membranes (e.g., propidium iodide) or by monitoring the leakage of intracellular components like ATP.

  • Resistance Mutant Selection: Spontaneously resistant mutants can be generated by serially passaging bacteria in the presence of sub-lethal concentrations of the piperazine compound.[26] Whole-genome sequencing of these resistant mutants can identify mutations in the gene encoding the drug's target.[26]

Conclusion

The protocols and tiered framework outlined in these application notes provide a robust and scientifically rigorous pathway for evaluating the antimicrobial efficacy of novel piperazine derivatives. By progressing from broad primary screening to more detailed characterization of bactericidal activity, pharmacodynamics, and potential synergies, researchers can efficiently identify and prioritize the most promising candidates for further development. Adherence to standardized methodologies, coupled with a clear understanding of the scientific principles behind each assay, is paramount for generating reliable and actionable data in the critical mission to combat antimicrobial resistance.

References

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Lopatkin, A. J., & Collins, J. J. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00055-22. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Tomar, R., et al. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(8), 190-204. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Antimicrobial Drugs and Study of Their Mechanisms of Action. Molecules, 30(15), 3079. Retrieved from [Link]

  • GARDP. (n.d.). Checkerboard assay. REVIVE. Retrieved from [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-73. Retrieved from [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Retrieved from [Link]

  • Hueso, J. L., et al. (2010). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy, 54(9), 3703-3714. Retrieved from [Link]

  • Traczewski, M. M. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (210), e66937. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Wist, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1367055. Retrieved from [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]

  • Alp, E., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 449-451. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 969. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]

  • Lin, Y. E., et al. (2025). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. Journal of Visualized Experiments, (202), e66418. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • Frontiers. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Ethnopharmacology, 311, 116401. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. HELDA. Retrieved from [Link]

  • Adu, F., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2019, 5104831. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design: 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine-Piperazine Scaffold

The compound 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine features a chemical architecture integrating both piperidine and piperazine rings. These heterocyclic moieties are prevalent in a multitude of centrally active pharmaceuticals, particularly those targeting neuropsychiatric and neurological disorders.[1][2][3] The piperazine ring is a common pharmacophore in drugs acting on dopamine and serotonin receptors, while the piperidine scaffold is also a key component of many CNS-active agents.[2][3] Given this structural precedent, it is hypothesized that 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine may exhibit modulatory activity at key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

This document provides a comprehensive guide for the in vivo characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine, from initial pharmacokinetic and pharmacodynamic profiling to more complex behavioral assays relevant to potential therapeutic applications in neuropsychiatric disorders like schizophrenia or cognitive dysfunction. The experimental designs outlined herein are intended to be robust, reproducible, and ethically sound, adhering to the highest standards of preclinical research.[4][5][6]

Section 1: Pharmacokinetic Profiling - Understanding the Journey of the Compound in the Body

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing meaningful and translatable in vivo efficacy studies.[1][7]

Rationale for Pharmacokinetic Studies

The primary objectives of these initial studies are to determine the bioavailability of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine, its ability to cross the blood-brain barrier, and its metabolic stability. This information is critical for selecting appropriate dose levels and administration routes for subsequent pharmacodynamic and behavioral experiments.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine the pharmacokinetic profile of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine following intravenous (IV) and oral (PO) administration in mice or rats.

Materials:

  • 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (synthesized and characterized for purity)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory equipment for animal handling and dosing

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • IV Group: Administer a single dose of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose of the compound (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Brain Tissue Collection (Optional but Recommended): At the final time point, euthanize the animals and collect brain tissue to assess blood-brain barrier penetration.

  • Bioanalysis: Quantify the concentration of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) e.g., 2e.g., 20
Cmax (ng/mL) CalculatedCalculated
Tmax (h) N/ACalculated
AUC (0-t) (ng*h/mL) CalculatedCalculated
Half-life (t1/2) (h) CalculatedCalculated
Bioavailability (%) N/ACalculated
Brain/Plasma Ratio CalculatedCalculated

Section 2: Pharmacodynamic Assessment - Target Engagement and Functional Effects

Based on the piperidine-piperazine scaffold, it is plausible that 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine interacts with dopamine D2 and/or serotonin 5-HT2A receptors, common targets for antipsychotic medications.[2][8][9]

Rationale for Target Engagement Studies

Confirming that the compound interacts with its intended molecular target in a living organism is a crucial step in preclinical development.[10] These studies help to establish a clear link between target modulation and the observed physiological or behavioral effects.

Experimental Protocol: In Vivo Receptor Occupancy

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine.

Materials:

  • 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

  • Radiolabeled ligands for D2 and 5-HT2A receptors (e.g., [³H]raclopride for D2, [³H]ketanserin for 5-HT2A)

  • Rodents (mice or rats)

  • Scintillation counter or autoradiography equipment

Procedure:

  • Dosing: Administer various doses of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine or vehicle to different groups of animals.

  • Radioligand Injection: At a time point corresponding to the expected peak plasma concentration (determined from PK studies), administer the radiolabeled ligand.

  • Tissue Collection: After a suitable incubation period, euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum for D2, prefrontal cortex for 5-HT2A).

  • Quantification: Measure the amount of radioligand binding in the brain tissue using either scintillation counting of tissue homogenates or quantitative autoradiography of brain sections.

  • Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound by comparing the radioligand binding in treated animals to that in vehicle-treated controls.

Data Presentation:

Dose of Compound (mg/kg)D2 Receptor Occupancy (%)5-HT2A Receptor Occupancy (%)
Vehicle 00
Dose 1 CalculatedCalculated
Dose 2 CalculatedCalculated
Dose 3 CalculatedCalculated

Section 3: Behavioral Pharmacology - Assessing Therapeutic Potential in Animal Models

Animal models are indispensable for evaluating the potential therapeutic efficacy of novel compounds for complex neuropsychiatric disorders.[11][12][13][14] Based on the hypothesized D2/5-HT2A receptor activity, we will explore the compound's potential as an antipsychotic and/or a cognitive enhancer.

Antipsychotic-like Activity

Rationale: The dopamine hypothesis of schizophrenia suggests that hyperactivity of the dopaminergic system contributes to the positive symptoms of the disorder.[11][13] Animal models using dopamine agonists can mimic some of these symptoms.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine to attenuate dopamine-agonist induced hyperactivity.

Materials:

  • 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

  • d-Amphetamine

  • Rodents (mice or rats)

  • Open-field arenas equipped with automated activity monitoring systems

Procedure:

  • Habituation: Place the animals in the open-field arenas and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Pre-treatment: Administer various doses of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine or vehicle.

  • Challenge: After a suitable pre-treatment time, administer a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg).

  • Activity Monitoring: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group.

Workflow Diagram:

G A Habituation in Open-Field Arena B Pre-treatment with Compound or Vehicle A->B C d-Amphetamine Challenge B->C D Locomotor Activity Recording C->D E Data Analysis D->E G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Habituation to Arena B Pre-treatment (Compound/Vehicle) C Scopolamine/Saline Injection B->C D Familiarization Phase (Two Identical Objects) C->D E Test Phase (One Familiar, One Novel Object) D->E F Data Analysis (Discrimination Index) E->F

Caption: Workflow for the Novel Object Recognition Test.

Section 4: Safety and Tolerability Assessment

Early assessment of a compound's safety profile is essential to de-risk its further development.

Rationale for Safety Studies

These studies aim to identify potential adverse effects of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine, such as motor impairment, which could confound the results of behavioral assays.

Experimental Protocol: Rotarod Test for Motor Coordination

Objective: To assess the effect of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine on motor coordination and balance.

Materials:

  • 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

  • Rodents (mice or rats)

  • Rotarod apparatus

Procedure:

  • Training: Train the animals to stay on the rotating rod at a constant or accelerating speed for a set duration.

  • Dosing: Administer various doses of the test compound or vehicle.

  • Testing: At time points corresponding to the pharmacokinetic profile, place the animals on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the latency to fall for the compound-treated groups with the vehicle-treated group.

Section 5: Ethical Considerations and Data Integrity

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. [4][5][6]Key principles to ensure data integrity include randomization of animals to treatment groups, blinding of experimenters to the treatment conditions, and pre-specification of primary and secondary outcome measures. [4]

Conclusion

The in vivo experimental design detailed in these application notes provides a comprehensive framework for the initial characterization of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine. By systematically evaluating its pharmacokinetic, pharmacodynamic, and behavioral properties, researchers can gain valuable insights into its therapeutic potential and make informed decisions about its continued development. The integration of robust protocols, clear data presentation, and a strong emphasis on scientific and ethical rigor will be paramount to successfully elucidating the in vivo profile of this novel compound.

References

  • An Overview of Animal Models Related to Schizophrenia - PMC - NIH. (n.d.).
  • Animal models of schizophrenia: a critical review - PMC. (n.d.).
  • Memory-Enhancing Activity Using Animal Models: A Comprehensive Review - JETIR.org. (n.d.).
  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP. (n.d.).
  • Animal model of schizophrenia - Wikipedia. (n.d.).
  • Animal models of schizophrenia - Maze Engineers - ConductScience. (2020, January 14).
  • Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop - Taylor & Francis. (2009, July 10).
  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.).
  • Zebrafish models for studying cognitive enhancers - Xi'an Jiaotong-Liverpool University. (2024, August 15).
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • The dopamine D2 antagonist remoxipride acts in vivo on a subpopulation of dopamine D2 receptors - PubMed. (1994, July).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Animal Models of Cognitive Deficits for Probiotic Treatment. (2022, November 1).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf. (2025, January 15).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed - NIH. (2011, February 15).
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (2025, August 8).
  • Piperazine - Wikipedia. (n.d.).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).
  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006, February 2).
  • Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo | Journal of Neuroscience. (2001, December 1).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).
  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PubMed. (2013, June 26).
  • (PDF) Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - ResearchGate. (2013, June 26).
  • Inhibition of dopamine uptake by D2 antagonists: an in vivo study - Bohrium. (2010, December 22).
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30).
  • Advances in CNS drug development - Research Outreach. (2023, November 8).
  • Serotonin 5-HT2A Receptor Activation Blocks TNF-a Mediated Inflammation In Vivo - Research journals - PLOS. (2013, October 2).
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2023, March 29).
  • PIPERAZINES - Ataman Kimya. (n.d.).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. (n.d.).
  • The Effects of a Selective D2 Dopamine Receptor Agonist and Antagonist on D2 Autoreceptor-Mediated Inhibition of Dopamine Releas - University of Memphis Digital Commons. (n.d.).
  • Regulation of central 5-HT2A receptors: a review of in vivo studies - PubMed. (n.d.).
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. (2015, November 15).
  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4).
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (2022, September 21).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • 5-HT2A receptor - Wikipedia. (n.d.).
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (2021, January 26).
  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed. (2021, July 1).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.).
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (2019, October 31).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26).
  • Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives - ResearchGate. (2025, August 7).
  • 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich. (n.d.).

Sources

Application Notes & Protocols: Development of Drug Delivery Systems for Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Despite their therapeutic success, many piperazine-based compounds present formulation challenges, such as poor aqueous solubility, rapid metabolism, and off-target toxicities, which can limit their clinical potential.[3] Advanced drug delivery systems (DDS) offer a robust strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for the development and characterization of lipid nanoparticle (LNP) and hydrogel-based delivery systems for piperazine-based active pharmaceutical ingredients (APIs). We present step-by-step methodologies for formulation, physicochemical characterization, and in vitro performance testing, explaining the scientific rationale behind key experimental choices to empower researchers in this field.

Introduction: The Rationale for Encapsulating Piperazine Derivatives

Piperazine is a six-membered nitrogen-containing heterocycle that provides a versatile framework for drug design.[2] Its two nitrogen atoms can be functionalized to fine-tune a molecule's basicity, polarity, and ability to engage with biological targets.[3] This has led to its incorporation into drugs like the anticancer agent Imatinib and the antipsychotic Aripiprazole.[1]

However, the very features that make piperazine derivatives effective can also create delivery challenges:

  • Solubility and Bioavailability: Many piperazine compounds are lipophilic and exhibit poor water solubility, leading to low bioavailability. Encapsulation within a nanoparticle can shield the drug from the aqueous environment, improving its solubility profile.[4][5]

  • Metabolic Stability: The nitrogen atoms of the piperazine ring are susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of active or toxic metabolites.[3] A DDS can protect the encapsulated drug from enzymatic degradation, prolonging its circulation time.[6]

  • Controlled and Targeted Release: Advanced DDS can be engineered for sustained release, reducing dosing frequency, or for targeted delivery to specific tissues, such as tumors or the bone microenvironment, thereby increasing efficacy and minimizing systemic side effects.[7][]

Recent research has demonstrated the successful application of lipid-based nanoparticles for delivering piperazine-containing payloads, including mRNA and small molecules, to immune cells and bone tissue, highlighting the potential of this approach.[7][9]

Formulation Protocols: From Nanoparticles to Gels

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Microfluidic mixing is the gold-standard method for producing uniform, highly encapsulated LNPs with high reproducibility.[10][11] The rapid, controlled mixing of a lipid-in-ethanol stream with an aqueous stream containing the API forces the lipids to self-assemble into nanoparticles, entrapping the drug.

Rationale for Component Selection:

  • Ionizable Cationic Lipid: Essential for encapsulating the piperazine compound (which is often basic and can be protonated) and for facilitating endosomal escape within the target cell.[10] Piperazine-derived ionizable lipids have themselves shown promise for enhancing delivery.[7][9]

  • Helper Phospholipid (e.g., DOPE or DSPC): Provides structural integrity to the lipid bilayer.[12]

  • Cholesterol: Modulates membrane fluidity and stability.[12]

  • PEG-Lipid: Forms a hydrophilic corona on the LNP surface, providing steric stabilization to prevent aggregation and prolonging circulation time by reducing opsonization.[10]

Materials:

  • Piperazine-based API

  • Ionizable Lipid (e.g., a piperazine-derived lipid or commercially available equivalent)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • 200 Proof Ethanol, RNase-free

  • Citrate Buffer (25-50 mM, pH 4.0), RNase-free[10]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixing System (e.g., NanoAssemblr®) and Cartridge

  • Syringes and Tubing

Step-by-Step Protocol:

  • Phase Preparation - Organic (Lipid Phase): a. Prepare stock solutions of the ionizable lipid, DOPE, cholesterol, and PEG-lipid in 200 proof ethanol. b. In a sterile glass vial, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).[12] c. Add ethanol to reach the final desired total lipid concentration (e.g., 10 mg/mL). Vortex gently to mix.

  • Phase Preparation - Aqueous (API Phase): a. Dissolve the piperazine-based API in the citrate buffer (pH 4.0) to the desired concentration. The acidic buffer ensures the ionizable lipid becomes protonated and positively charged upon mixing, facilitating interaction with the API.[10] b. Gently warm or sonicate if necessary to fully dissolve the API, then cool to room temperature.

  • Microfluidic Mixing: a. Prime the microfluidic system and cartridge with ethanol followed by citrate buffer according to the manufacturer's instructions.[11] b. Load the lipid phase into one syringe and the aqueous API phase into another. c. Set the flow rate ratio of Aqueous:Organic to 3:1.[10] d. Set the total flow rate (e.g., 12 mL/min). Higher flow rates generally result in smaller particle sizes. e. Initiate the mixing process. The combined stream will exit the cartridge as a milky white suspension of newly formed LNPs.

  • Downstream Processing & Buffer Exchange: a. Immediately transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO). b. Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of buffer. This step removes the ethanol and exchanges the acidic buffer for a physiologically compatible one. c. Recover the purified LNP suspension and store at 4°C.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purify Purification Lipids Ionizable Lipid + DOPE + Cholesterol + PEG-Lipid Lipid_Phase Organic Phase Lipids->Lipid_Phase Dissolve Ethanol 200 Proof Ethanol Ethanol->Lipid_Phase API Piperazine API Aqueous_Phase Aqueous Phase API->Aqueous_Phase Dissolve Buffer Citrate Buffer (pH 4.0) Buffer->Aqueous_Phase Mixer Microfluidic Mixer (3:1 Aqueous:Organic Ratio) Lipid_Phase->Mixer Aqueous_Phase->Mixer Dialysis Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Buffer Exchange) Mixer->Dialysis Crude LNPs Final_LNP Purified LNP Suspension Dialysis->Final_LNP In_Vitro_Release_Workflow cluster_setup Assay Setup (37°C) cluster_sampling Time-Course Sampling cluster_analysis Quantification & Analysis LNP_Sample LNP Suspension in Dialysis Bag Release_Medium Release Medium (PBS + Surfactant) in Shaker Bath LNP_Sample->Release_Medium Submerge Sample Withdraw Aliquot Release_Medium->Sample At t=1, 2, 4... hrs Quantify Measure [Drug] (e.g., HPLC) Sample->Quantify Replace Replace with Fresh Medium Replace->Release_Medium Plot Plot Cumulative % Release vs. Time Quantify->Plot

Caption: Workflow for an In Vitro Drug Release Assay.

Data Summary & Application Example

To illustrate the application of these protocols, consider the formulation of an LNP system for a hypothetical piperazine-based kinase inhibitor, "Piprazinib."

Table 1: Physicochemical and Performance Characteristics of Piprazinib-LNPs

ParameterMethodTarget SpecificationResult
Physicochemical Properties
Z-Average Diameter (nm)DLS< 200 nm115.4 nm
Polydispersity Index (PDI)DLS< 0.20.12
Zeta Potential (mV)ELS~Neutral (-20 to +10 mV)-8.5 mV
MorphologyTEMSpherical, MonodisperseConfirmed
Drug Loading & Encapsulation
Encapsulation Efficiency (%EE)Centrifugal Ultrafiltration / HPLC> 85%92.3%
Drug Loading (%DL)Centrifugal Ultrafiltration / HPLC> 1%1.8%
In Vitro Performance
Cumulative Release at 24hDialysis Method / HPLCControlled Release Profile45%
Cumulative Release at 48hDialysis Method / HPLCControlled Release Profile68%

Conclusion

The protocols detailed in this guide provide a robust framework for the successful development and characterization of drug delivery systems for piperazine-based compounds. By systematically applying these methods for LNP formulation, hydrogel incorporation, physicochemical analysis, and in vitro release testing, researchers can generate high-quality, reproducible data. This systematic approach is critical for optimizing formulations to enhance the therapeutic potential of this important class of molecules, ultimately accelerating their path from the laboratory to clinical application.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Why choose dynamic light scattering for nanoparticle characterisation?. (2025, November 26). Vertex AI Search.
  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC. National Center for Biotechnology Information.
  • Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures. (2021, November 26). MDPI.
  • Piperazine derivatives for therapeutic use: A patent review (2010-present). (2025, August 7). ResearchGate.
  • Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Microtrac.
  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2023, February 16). MDPI.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, February 19). Bentham Science.
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025, March 12). MDPI.
  • Transmission Electron Microscopy. Nanoscience Instruments.
  • Electron microscopy for particle size analysis. Spectradyne.
  • Lipid Nanoparticle Formulation. Biomol.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). U.S. Pharmacopeia.
  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. (2022, August 15). Nature.
  • Examining Metal Nanoparticles With TEM. (2023, May 15). AZoNano.
  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. ResearchGate.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Request PDF. (2025, November 14). ResearchGate.
  • Guide to Nanoparticle Characterization Techniques. (2023, June 6). Delong America.
  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. (2024, May 15). ACS Publications.
  • Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022, September 7). YouTube.
  • lipid nanoparticle guide | Literature & Media. Cayman Chemical.
  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. CordenPharma.
  • Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Springer.
  • A Protocol To Characterize Peptide-Based Drug Delivery Systems for miRNAs. (2019, April 18). ACS Publications.
  • Protocols - Nanotechnology Characterization Lab. National Cancer Institute.
  • Characterization Tools for Current Drug Delivery Systems. ResearchGate.
  • Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b]b[1][13]enzothiazinium Chloride with Human Serum Albumin. (2025, February 6). PubMed. Retrieved from

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). MDPI.
  • In Vitro Release Testing (IVRT). Teledyne LABS.
  • Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment. (2025, January 15). PubMed.
  • Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b]b[1][13]enzothiazinium Chloride with Human Serum Albumin - PMC. (2025, February 6). National Center for Biotechnology Information. Retrieved from

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021, May 12). ACS Publications.
  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI.
  • (PDF) Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b]b[1][13]enzothiazinium Chloride with Human Serum Albumin. (2025, October 10). ResearchGate. Retrieved from

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. National Center for Biotechnology Information.
  • Hydrogel Drug Delivery. BOC Sciences.
  • Applications of Polymer-Based Hydrogels in Drug Delivery Systems. (2023, July 7). MDPI.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. (2015, November 13). MDPI.
  • Recent Advances in Nanoparticles-Based Drug Delivery Systems. (2025, October 6). ResearchGate.
  • Hydrogels for drug delivery. (2023, June 19). CellGS.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.
  • Hydrogels as Drug Delivery Systems; Pros and Cons. (2019, March 15). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Liposome-Based Drug Delivery Systems: From Laboratory Research to Industrial Production—Instruments and Challenges. (2025, May 27). MDPI.
  • Liposomal Drug Delivery Systems: An Intro as a Primer for Advanced Therapeutics. (2025, January 5). ResearchGate.
  • Recent advancements in nanoparticles based drug delivery. (2023, October 30). The Pharma Innovation.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Liabilities in Piperidinyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Piperidinyl-Piperazine Scaffolds User Level: Senior Researcher / Medicinal Chemist

The piperidinyl-piperazine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its ability to bind aminergic G-protein coupled receptors (GPCRs). However, this very promiscuity introduces significant off-target liabilities. This guide addresses the three most critical failure modes: hERG-mediated cardiotoxicity , Drug-Induced Phospholipidosis (DIPL) , and GPCR Selectivity .

Module 1: Cardiovascular Safety (hERG Inhibition)

User Query: "My lead compound (


 on target) shows significant hERG inhibition (

). How can I dial out this liability without destroying on-target potency?"
Root Cause Analysis

The piperidinyl-piperazine scaffold often acts as a Cationic Amphiphilic Drug (CAD) .[1] The central basic nitrogen (typically the piperidine nitrogen) is protonated at physiological pH. This cation engages in high-affinity


-cation interactions with the aromatic residues (Tyr652 and Phe656) within the hERG channel pore. High lipophilicity (cLogP > 3) exacerbates this by increasing local concentration in the membrane.
Troubleshooting & Mitigation Strategy

Step 1: Structural Modification (SAR) Do not blindly remove the basic amine if it is essential for on-target binding. Instead, modulate its environment.

StrategyChemical ModificationMechanistic Rationale
Reduce Basicity (

)
Introduce an electron-withdrawing group (EWG) like fluorine on the piperidine ring or adjacent to the amine.Lowering

(aim for < 8.0) reduces the fraction of protonated species at pH 7.4, weakening the

-cation interaction.
Steric Shielding Add a methyl group adjacent to the basic nitrogen (e.g., 2-methylpiperazine).Disrupts the induced fit required for deep pore binding in hERG without necessarily affecting the orthosteric on-target site.
Zwitterionic Design Introduce a carboxylic acid or isostere (tetrazole) at the distal end.Creates a net neutral charge at physiological pH and reduces lipophilicity, limiting membrane accumulation.
Oxygen Insertion Introduce an ether linkage or hydroxyl group near the pharmacophore center.Lowers cLogP and can disrupt hydrophobic packing in the hERG channel.
Experimental Protocol: Automated Patch Clamp Validation

Standard binding assays (radioligand) often yield false positives. Functional validation is mandatory.

Protocol: Whole-Cell Patch Clamp (hERG)

  • Cell Line: CHO-hERG or HEK293-hERG (stable transfection).

  • Internal Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

  • External Solution: Tyrode’s solution (pH 7.4).

Critical Steps for Data Integrity:

  • Seal Quality: Reject any cell with seal resistance

    
    . "Leaky" seals artificially lower the perceived drug effect.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current). Measure inhibition of the tail current .

    • Why? hERG inhibition is state-dependent. Measuring tail current ensures you capture the channel in its open/inactivated transition state where most blockers bind.

  • Run-down Correction: Run a vehicle control (0.1% DMSO) for 5 minutes before drug application. If current amplitude drops >5% typically, discard the cell.

Visual Guide: hERG Mitigation Workflow

HERG_Mitigation Start Compound hERG IC50 < 10 µM Check_pKa Check Basic pKa Start->Check_pKa High_pKa pKa > 8.5 Check_pKa->High_pKa Yes Low_pKa pKa < 8.0 Check_pKa->Low_pKa No Strategy_Basicity Strategy A: Reduce Basicity (Add F, OMe near N) High_pKa->Strategy_Basicity Strategy_Lipophilicity Strategy B: Reduce cLogP (Add polar groups) Low_pKa->Strategy_Lipophilicity Strategy_Steric Strategy C: Steric Hindrance (2-Me-piperazine) Low_pKa->Strategy_Steric Test_Potency Retest On-Target Potency Strategy_Basicity->Test_Potency Strategy_Lipophilicity->Test_Potency Strategy_Steric->Test_Potency Decision Potency Maintained? Test_Potency->Decision Success Advance to PK Decision->Success Yes Fail Try Zwitterion Approach Decision->Fail No

Figure 1: Decision tree for structural modification of piperidinyl-piperazine scaffolds to mitigate hERG liability.

Module 2: Drug-Induced Phospholipidosis (DIPL)[2]

User Query: "Histology shows foamy macrophages in rat lung tissue after 7 days of dosing. Is this toxicity or an adaptive response?"

Root Cause Analysis

Piperidinyl-piperazines are classic Cationic Amphiphilic Drugs (CADs) .

  • Lysosomal Trapping: The uncharged amine permeates the cell membrane. Once inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped.

  • Enzyme Inhibition: The high concentration of cationic drug interferes with the electrostatic binding of Lysosomal Phospholipase A2 (LPLA2) to the inner lysosomal membrane.

  • Result: Phospholipids cannot be degraded and accumulate, forming concentric "onion-skin" lamellar bodies (myeloid bodies).

Troubleshooting & Mitigation Strategy

Differentiation: Phospholipidosis vs. Apoptosis Not all "foamy" appearance is DIPL. You must distinguish lipid accumulation from cytotoxicity.

Protocol: HCS LipidTox™ High-Content Screening This assay is superior to electron microscopy for medium-throughput screening.

Materials:

  • Cells: HepG2 or U937 (macrophage lineage).

  • Reagent: HCS LipidTox™ Red (fluorescent phospholipid analog).

  • Control: Amiodarone (Positive,

    
    ), Chloroquine (Positive).
    

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with test compound (dose-response:

    
    ) for 48 hours.
    
    • Note: 48h is critical. Shorter incubations (24h) often yield false negatives for DIPL.

  • Staining: Add LipidTox Red (1:1000) and Hoechst 33342 (Nuclear stain). Incubate 30 min.

  • Imaging: Use a High-Content Imager (e.g., CellInsight).

    • Channel 1 (Blue): Nuclei (Cell count/viability).

    • Channel 2 (Red): Phospholipid accumulation.[1][2][3][4][5]

  • Analysis: Calculate the Phospholipidosis Index (PI) :

    
    
    
    • Interpretation:

      
       with 
      
      
      
      cell viability indicates true Phospholipidosis. If viability drops
      
      
      , the lipid accumulation is likely secondary to cytotoxicity (false positive).

Module 3: GPCR Selectivity (CNS Side Effects)

User Query: "My D4-selective antagonist is causing unexpected sedation and catalepsy in mice. Why?"

Root Cause Analysis

The piperazine ring is a "master key" for aminergic receptors.

  • Sedation: Likely off-target binding to Histamine H1 or Adrenergic

    
     .
    
  • Catalepsy: Likely off-target antagonism of Dopamine D2 .

  • Serotonin Syndrome: Agonism at 5-HT1A or 5-HT2A .[6][7]

Selectivity Profiling Matrix

Before moving to in vivo models, screen against this "Safety Panel" of receptors where piperazines frequently bind.

ReceptorCommon Piperazine LiabilityClinical Symptom
Dopamine D2 AntagonismExtrapyramidal symptoms (EPS), Prolactin elevation.
5-HT2A Antagonism/AgonismWeight gain (antag) or Hallucinations (ago).
Histamine H1 AntagonismSedation, Weight gain.
Alpha-1 Adrenergic AntagonismOrthostatic hypotension, Dizziness.
Visual Guide: Off-Target Profiling Workflow

Selectivity_Workflow Compound Lead Compound Panel CEREP / Safety Panel (10 µM Single Point) Compound->Panel Hit_Analysis Hits (>50% Inhibition) Panel->Hit_Analysis Clean Clean Profile Proceed to In Vivo Hit_Analysis->Clean No Hits Dirty Off-Target Hits Hit_Analysis->Dirty Hits Found Ki_Determination Determine Ki (Full Curves) Dirty->Ki_Determination Selectivity_Calc Calc Selectivity Ratio (Ki Off / Ki On) Ki_Determination->Selectivity_Calc Risk_Assessment Risk Assessment Selectivity_Calc->Risk_Assessment Stop Stop / Redesign Risk_Assessment->Stop Ratio < 10x Go_Monitor Proceed with Biomarker Monitoring Risk_Assessment->Go_Monitor Ratio > 30x

Figure 2: Workflow for distinguishing acceptable vs. critical off-target liabilities.

References

  • hERG Inhibition Mechanisms

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug development. Nature, 440, 463–469. Link

    • Perry, M., et al. (2010). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(5), 1069-1075. Link

  • Phospholipidosis (DIPL)

    • Anderson, N., & Borlak, J. (2006). Drug-induced phospholipidosis. Pharmacological Reviews, 58(4), 726-764. Link

    • Morelli, J. K., et al. (2006). Validation of an in vitro screen for phospholipidosis using a high-content screening platform. Cell Biology and Toxicology, 22, 15–27. Link

  • Piperazine Scaffold & GPCRs

    • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Journal of Medicinal Chemistry, 35(13), 2369-2374. Link

    • Roth, B. L., et al. (2000). The Pharmacology of Piperazinyl-Piperidines. Journal of Pharmacology and Experimental Therapeutics, 295(3), 853-861. Link

Sources

Strategies to reduce the cytotoxicity of piperazine-based molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Scaffold Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PIP-TOX-Redux-001

Welcome to the Piperazine Optimization Help Desk

You have reached the Tier 3 Technical Support for nitrogen-heterocycle optimization. We understand you are experiencing cytotoxicity issues with your piperazine-containing lead compounds. This is a common "ticket" in drug discovery; while the piperazine ring is a privileged scaffold (found in >100 FDA-approved drugs like Olaparib and Imatinib), it frequently triggers structural alerts due to metabolic bioactivation and mitochondrial liability .

Below is your troubleshooting guide, structured to diagnose the root cause of toxicity and apply specific chemical patches.

Module 1: Diagnostic & Root Cause Analysis

Before applying a fix, we must identify the failure mode. Use this decision matrix to categorize your toxicity.

Q: My compound shows high hepatotoxicity in vitro (HepG2/HepaRG). Is it the ring itself or the side chain?

A: The piperazine ring is often a "silent" victim of metabolic activation. The toxicity usually stems from two distinct mechanisms. Run the following diagnostic workflow:

Diagnostic Workflow (Graphviz)

PiperazineToxicity Start High Cytotoxicity Observed CheckROS Assay 1: ROS/Mitochondrial Health (JC-1 Dye + H2DCFDA) Start->CheckROS CheckMetab Assay 2: Reactive Metabolite Trapping (RLM + GSH/KCN) Start->CheckMetab ROS_Pos High ROS / Low MMP CheckROS->ROS_Pos Positive ROS_Neg Normal ROS CheckROS->ROS_Neg Negative Adduct_Pos GSH/CN Adducts Detected CheckMetab->Adduct_Pos Positive Adduct_Neg No Adducts CheckMetab->Adduct_Neg Negative MitoTox Root Cause: Mitochondrial Uncoupling (Cationic Amphiphilic Drug) ROS_Pos->MitoTox OffTarget Root Cause: Off-Target Binding (hERG/Phospholipidosis) ROS_Neg->OffTarget BioAct Root Cause: Iminium Ion Formation (Metabolic Bioactivation) Adduct_Pos->BioAct Adduct_Neg->OffTarget

Figure 1: Diagnostic logic flow to distinguish between oxidative stress, metabolic activation, and off-target pharmacology.

Module 2: Patching Metabolic Instability (The "Bioactivation" Bug)

Issue: Your compound is being oxidized by CYP450s (typically CYP2D6 or 3A4) into a reactive electrophile.

Q: We detected Glutathione (GSH) adducts in our microsomal stability assay. What is the mechanism?

A: This is a classic Iminium Ion Alert . The piperazine ring undergoes two-electron oxidation at the


-carbon or the nitrogen. This forms a cyclic iminium species or an electrophilic quinone-imine (if aryl-substituted), which covalently binds to cellular proteins (haptenization), causing immune-mediated toxicity or direct necrosis [1, 2].

The Fix: Structural Modification Strategies

StrategyMechanism of ActionImplementation Example
1. Electronic Deactivation Add an Electron-Withdrawing Group (EWG) to the N1 or N4 nitrogen. This reduces the electron density of the lone pair, making it less susceptible to CYP-mediated oxidation.Convert a basic amine to an amide , carbamate , or sulfonamide . (e.g., Olaparib uses a carbonyl to stabilize the ring) [3].
2. Steric Blockade Introduce substituents (methyl, gem-dimethyl) at the

-carbon positions (C2/C6).
Blocks the site of metabolic attack (hydroxylation) via steric hindrance.
3. Ring Contraction/Expansion Change the ring geometry to alter CYP binding affinity without losing the pharmacophore.Switch to Homopiperazine (7-membered) or 2,5-diazabicyclo[2.2.1]heptane [4].

Q: Can I replace the piperazine ring entirely?

A: Yes. If the piperazine is a "scaffold" rather than a key binding element, switch to a Bioisostere .

  • Spiro-derivatives: Spiro[3.3]heptanes or spiro-piperidines often maintain the vector of the substituents but lack the metabolic liability of the piperazine diamine core [5].

  • Cubanes/Bicyclo-octanes: These offer rigidified geometries that improve metabolic stability (High sp3 character) [6].

Module 3: Mitigating Mitochondrial Toxicity

Issue: The compound kills cells via apoptosis, but no reactive metabolites are found. The cells show loss of Mitochondrial Membrane Potential (MMP).[1]

Q: Why is my stable piperazine analog still toxic?

A: You likely have a Cationic Amphiphilic Drug (CAD) problem. Piperazines are dibasic (pKa ~9.8 and ~5.6). At physiological pH, they are positively charged. If your side chains are highly lipophilic, the molecule accumulates in the negatively charged mitochondrial matrix (up to 1000x fold accumulation), disrupting the Electron Transport Chain (ETC) and causing ROS bursts [7].

The Fix: Physicochemical Tuning

  • Lower the LogP: Reduce lipophilicity (Target LogP < 3). Introduce polar groups (hydroxyls, ethers) on the side chains.

  • Lower the pKa: Add fluorine atoms adjacent to the nitrogen. This inductively lowers the pKa, reducing the percentage of cationic species at pH 7.4, thereby reducing mitochondrial accumulation.

  • Scaffold Hopping: Replace the distal Nitrogen with an Oxygen (Morpholine). Morpholines are less basic (pKa ~8.3) and generally less cytotoxic than piperazines, though often less potent.

Module 4: Experimental Validation Protocols

Standard Operating Procedures (SOPs) to verify your "fix" worked.

Protocol A: Reactive Metabolite Trapping (The "Stress Test")

Use this to confirm you have blocked the metabolic hotspot.

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Add NADPH-regenerating system.

  • Trapping Agents: Run parallel tubes with:

    • Glutathione (GSH) (5 mM): Traps soft electrophiles (epoxides, quinones).

    • Potassium Cyanide (KCN) (1 mM): Specifically traps iminium ions (the hallmark of piperazine bioactivation).

  • Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

  • Success Criteria: Absence of [M+CN]+ or [M+GSH]+ adduct peaks compared to the parent compound.

Protocol B: High-Content Mitochondrial Health Assay

Use this to verify reduced CAD toxicity.

  • Cell Seeding: HepG2 cells in 96-well plates (10k cells/well).

  • Dosing: Treat with compound (0.1 - 100 µM) for 24 hours.

  • Multiplex Staining:

    • JC-1 Dye: Aggregates in healthy mitochondria (Red); monomers in depolarized mitochondria (Green).

    • Hoechst 33342: Nuclear stain (Blue) for cell count.

  • Readout: High-Content Imaging System (e.g., CellInsight).

  • Calculation: Calculate the Red/Green fluorescence ratio.

    • Pass: Ratio remains >80% of DMSO control.

    • Fail: Significant shift to Green (depolarization).

Summary of Patches (Cheat Sheet)

Issue"Patch" (Chemical Modification)Expected Outcome
Metabolic Clearance Add Gem-dimethyl at C2/C6Blocks

-hydroxylation.
Iminium Formation N-acylation (Amide formation)Reduces N-lone pair availability.
Mitochondrial Tox Fluorination at

-carbon
Lowers pKa; reduces cation accumulation.
General Cytotoxicity Switch to Spiro-diamineMaintains geometry; removes piperazine liability.

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine... role of metabolic activation.[2] Drug Metabolism and Disposition. Link

  • Alsubi, F. J., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach.[3] ResearchGate/PubMed. Link

  • Reilly, S. W., et al. (2018).[4] Piperazine Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Brocklehurst, C. E., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Link

  • Chalyk, B. A., et al. (2017).[4] Spiro-substituted piperidines as bioisosteres of the piperazine ring. Chemistry – A European Journal.[4] Link

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie. Link

  • Nadanaciva, S., & Will, Y. (2011). New insights in drug-induced mitochondrial toxicity. Current Pharmaceutical Design. Link

Ticket Status: Pending User Experimentation. Please update with LC-MS traces for further assistance.

Sources

Technical Guide: Addressing Resistance Mechanisms to Piperazine-Containing Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Lead Scientists, and Drug Development Professionals Scope: Piperazine-linked Azoles (Itraconazole, Posaconazole) Context: Troubleshooting high MICs, distinguishing intrinsic vs. acquired resistance, and optimizing in vitro assays.

Introduction: The Piperazine "Tail" and Resistance Specificity

Piperazine-containing antifungals (e.g., Itraconazole , Posaconazole ) differ structurally from compact azoles (like Fluconazole or Voriconazole) due to their extended lipophilic side chains. While this "tail" enhances binding affinity by interacting with the access channel of the target enzyme (CYP51/Erg11 ), it also introduces unique resistance vulnerabilities.

This guide addresses the two primary failure modes in experimental workflows:

  • Artifactual Resistance: Caused by the extreme hydrophobicity of the piperazine moiety (solubility failure).

  • Biological Resistance: Specifically, G54 mutations (which block the piperazine tail entry) and ABC transporter overexpression.

Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)

Before assuming biological resistance, you must rule out assay artifacts common to lipophilic drugs.

FAQ: Why do my MICs fluctuate wildly with Itraconazole/Posaconazole?

Root Cause: Piperazine-azoles are BCS Class II compounds with pH-dependent solubility. They are prone to precipitation in standard RPMI 1640 media (pH 7.0), leading to "false resistance" (drug not in solution).

Troubleshooting Protocol: Solubility Optimization

  • Solvent Choice: Do not use Ethanol. Use DMSO (dimethyl sulfoxide) or PEG-400 .

  • Visual Check: Inspect wells under 40x magnification. "Crystal needles" indicate precipitation, not fungal growth.

  • The Cyclodextrin Fix: If precipitation persists, incorporate 2-hydroxypropyl-β-cyclodextrin (40%) into the stock solution. This encapsulates the lipophilic tail, maintaining solubility without affecting antifungal activity.

ParameterStandard Azoles (Fluconazole)Piperazine-Azoles (Itraconazole/Posaconazole)
Solvent Water or Saline100% DMSO required
Media pH Sensitivity LowHigh (Precipitates at neutral pH)
Plasticware Standard PolystyreneLow-binding (prevents adsorption)
Module 2: Distinguishing Efflux vs. Target Mutation

If the drug is soluble but MICs remain high, you must determine if the fungus is pumping the drug out or if the target is mutated.

Protocol: Functional Efflux Pump Assay (Rhodamine 6G)

This protocol uses Rhodamine 6G (R6G), a fluorescent substrate that mimics the transport kinetics of piperazine-azoles by ABC transporters (CDR1/CDR2).

Reagents:

  • Rhodamine 6G (R6G)[1][2][3][4]

  • Glucose (Energy source for ABC pumps)

  • 2-Deoxyglucose (Energy depleter)

  • PBS (Phosphate Buffered Saline)

Step-by-Step Workflow:

  • Starvation (De-energization):

    • Suspend log-phase fungal cells in PBS containing 2-Deoxyglucose (5 mM) .

    • Incubate for 45 mins at 30°C. Why? This depletes intracellular ATP, deactivating ABC pumps so the dye can accumulate.

  • Loading:

    • Add R6G (10 µM) to the starved cells.[2] Incubate for 45 mins.

    • Wash cells 2x with cold PBS to remove extracellular dye.

  • Efflux Trigger:

    • Resuspend cells in PBS.[2]

    • Control Group: Add PBS only (No energy).

    • Experimental Group: Add Glucose (2%) (Restores ATP).

  • Measurement:

    • Measure fluorescence in the supernatant (extracellular) every 5 mins for 30 mins.

    • Excitation: 529 nm | Emission: 553 nm.

Interpretation:

  • High Efflux (Resistance): Rapid increase in supernatant fluorescence in the Glucose group (Pumps are ejecting R6G).

  • Low Efflux (Susceptible/Target Mutation): Fluorescence remains intracellular; supernatant signal is low.

Module 3: Molecular Characterization (The G54 Hotspot)

If efflux is low but resistance is high, the mechanism is likely a structural modification of the CYP51A protein preventing drug binding.

FAQ: Why is my isolate resistant to Itraconazole but susceptible to Voriconazole?

Scientific Insight: This phenotype strongly suggests a mutation at Glycine 54 (G54) in the cyp51A gene (in A. fumigatus).

  • Mechanism: The long piperazine tail of Itraconazole/Posaconazole occupies the access channel of the CYP51 enzyme.

  • The Mutation: Replacing the small Glycine residue with a bulky amino acid (e.g., G54W or G54E ) creates steric hindrance.

  • The Outcome: The bulky mutation blocks the "long-tailed" piperazine drugs from entering, but the compact Voriconazole molecule can still slip past and bind the active site.

Sequencing Target: When sequencing cyp51A, focus on the N-terminal region (codons 50–60) for piperazine-specific resistance, distinct from the TR34/L98H promoter mutations found in environmental resistance.

Module 4: Visualizing the Resistance Pathways

The following diagram illustrates the competitive dynamics between piperazine-azole entry, efflux pump ejection, and the specific steric hindrance caused by G54 mutations.

PiperazineResistance cluster_extracellular Extracellular Environment cluster_cytoplasm Fungal Cytoplasm cluster_membrane Drug Piperazine-Azole (Itraconazole/Posaconazole) Pump ABC Transporter (CDR1/CDR2) Drug->Pump Passive Entry TargetWT Target Enzyme (WT) CYP51A/Erg11 Drug->TargetWT Binds & Inhibits TargetMut Mutant Enzyme (G54W Mutation) Drug->TargetMut Steric Hindrance (No Binding) ATP ATP (Mitochondria) ATP->Pump Powers Pump Pump->Drug Active Efflux (Resistance) Ergosterol Ergosterol Synthesis TargetWT->Ergosterol Inhibited TargetMut->Ergosterol Synthesis Continues (Resistance)

Figure 1: Mechanistic pathways of piperazine-azole resistance. Note the dual failure modes: Active Efflux (powered by ATP) and Steric Hindrance (G54 mutations) preventing drug binding.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M38-A2).

    • Source:

  • Meneau, I., & Sanglard, D. (2005).

    • Source:

  • Nair, R., et al. (2016). Efflux pump-mediated resistance to antifungals: Protocols for Rhodamine 6G uptake and efflux.

    • Source:

  • Verweij, P. E., et al. (2007).[7] Azole resistance in Aspergillus fumigatus: a side-effect of environmental fungicide use? (Detailing the G54 hotspot).

    • Source:

  • Odds, F. C., et al. (2003). One year prospective survey of Candida bloodstream infections in Scotland. (Reference for solubility protocols in susceptibility testing).

    • Source:

Sources

Refinement of purification techniques for piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PIP-001 | Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Piperazine Purification Support Hub. Piperazine scaffolds are ubiquitous in medicinal chemistry (e.g., antihistamines, antipsychotics) but present a "perfect storm" of purification challenges: high polarity, significant basicity (


), and often poor UV absorbance.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental failures. We focus on causality —understanding why a separation failed so you can fix it permanently.

Module 1: Chromatography Troubleshooting

Issue: “My product streaks/tails on silica gel and I’m losing mass.”

Root Cause Analysis

Standard silica gel is slightly acidic (


). Basic piperazine nitrogens interact strongly with surface silanol groups (

) via hydrogen bonding and ion-exchange mechanisms. This causes:
  • Peak Tailing: The "stick-and-slip" mechanism broadens bands.

  • Irreversible Adsorption: Product remains bound to the silica, leading to yield loss.

Protocol: The "Amine-Modified" Flash Method

Do not rely on standard gradients. You must neutralize the stationary phase.

Step-by-Step Workflow:

  • Modifier Selection: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A (DCM or Hexane) and Solvent B (MeOH or Ethyl Acetate).
    
    • Why? The small amine modifier saturates the acidic silanol sites, effectively "blocking" them so your bulky piperazine analog can pass through without drag.

  • Equilibration: Flush the column with at least 5-10 column volumes (CV) of the modified starting solvent.

    • Critical: If you don't equilibrate, the modifier won't coat the entire column length before your sample hits, causing band broadening mid-column.

  • Alternative Phase: If tailing persists, switch to Amine-Functionalized Silica (e.g.,

    
    -silica). This phase creates a "like-repels-like" surface that prevents adsorption.
    
Visualization: Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Modifier Modifier (TEA/NH3) (Sacrificial Base) Silica->Modifier Saturates Sites Result_Bad Tailing/Yield Loss (H-Bonding) Silica->Result_Bad Interaction w/ Piperazine Piperazine Piperazine Analog (Basic) Piperazine->Result_Bad Result_Good Sharp Elution (Sites Blocked) Piperazine->Result_Good Modifier->Result_Good Prevents Interaction

Figure 1: Mechanism of silanol blocking. Modifiers (Green) occupy acidic sites, allowing the analyte (Yellow) to elute freely.

Module 2: Isolation & Crystallization

Issue: “My compound ‘oils out’ instead of crystallizing.”

Root Cause Analysis

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound becomes supersaturated and separates as a liquid droplet rather than a solid crystal.[1] This is common with piperazines due to conformational flexibility and low melting points of the free base.

Protocol: The "Salt Switch" Strategy

Piperazine free bases are often oils; their salts are solids.

Step-by-Step Salt Formation:

  • Dissolution: Dissolve crude oil in Acetone (10 volumes).

  • Acid Addition: Add Acetic Acid (2.2 equivalents) dropwise.

    • Why Acetate? Piperazine diacetate is highly crystalline and insoluble in acetone, forcing precipitation.

    • Alternative: If acetate fails, use Oxalic acid in Ethanol (forms stable oxalates) or HCl in Isopropanol/Ether.

  • Supersaturation Control: If oiling occurs, reheat to dissolve the oil, then cool slowly with vigorous stirring. Add a seed crystal at the metastable zone.[1]

Table 1: Salt Selection Guide for Piperazines

Salt FormReagentSolvent SystemOutcome
Diacetate Glacial Acetic AcidAcetoneExcellent crystallinity; easy to break back to free base.
Dihydrochloride HCl (gas or ether)EtOH / Et2OVery stable; often hygroscopic (absorbs water).
Oxalate Oxalic AcidEthanolGood for characterization; low solubility.
Hexahydrate WaterWater/IsooctanolUses water insolubility of the hydrate form.
Module 3: Preparative HPLC

Issue: “I see nothing on the UV detector, or the peak elutes in the dead volume.”

Root Cause Analysis
  • Retention: At neutral/low pH, piperazine is diprotonated (

    
    ). It is extremely polar and will not stick to C18, eluting immediately (Dead Volume).
    
  • Detection: Simple piperazines lack conjugated

    
    -systems, meaning they have negligible UV absorbance at standard 254nm.
    
Protocol: High-pH Reverse Phase

You must suppress ionization to increase retention.

  • Column Selection: Use a Hybrid-Silica (e.g., XBridge) or Polymer column.

    • Warning: Standard silica C18 columns dissolve above pH 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]

    • Mechanism:[6][7][8] At pH 10 (above

      
      ), the piperazine is neutral (free base). It becomes hydrophobic and retains well on C18.
      
  • Detection:

    • Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal.

    • Secondary: Derivatization.[9] React with NBD-Cl or Dansyl Chloride pre-column to add a UV-active chromophore.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Piperazine Mixture Solubility Is it a Solid or Oil? Start->Solubility Solid Solid Solubility->Solid Yes Oil Oil Solubility->Oil No Recryst Recrystallization (Acetone/EtOH) Solid->Recryst SaltForm Salt Formation (Acetate/HCl) Oil->SaltForm Try First SaltForm->Recryst If Solidifies Flash Flash Chromatography SaltForm->Flash If Fails FlashType Use Amine-Modified Silica (1% TEA in DCM/MeOH) Flash->FlashType PrepLC Prep HPLC FlashType->PrepLC If Purity < 95% HighPH High pH Method (pH 10, Hybrid C18) PrepLC->HighPH

Figure 2: Strategic decision tree for selecting the optimal purification pathway based on physical state and purity requirements.

Module 4: Work-Up & Extraction

Issue: “I cannot extract my product from the aqueous layer.”

Root Cause Analysis

Piperazine is highly water-soluble (


).[10] Standard extraction (DCM/Water) often fails because the compound prefers the aqueous phase, especially if trace acid is present.
Protocol: The "Salting-Out" pH Swing
  • Acid Wash: Dissolve crude in dilute acid (pH 2). Wash with organic solvent (removes non-basic impurities).[11]

  • Basify: Adjust aqueous layer to pH > 12 using NaOH.

    • Critical: You must be significantly above the second pKa (9.7) to ensure the species is uncharged.

  • Salting Out: Saturate the aqueous layer with NaCl .

    • Mechanism:[6][7][8] The salt ions compete for water molecules of hydration, "pushing" the organic amine out of the water (Salting-out effect).

  • Extraction: Extract with Chloroform/Isopropanol (3:1) .

    • Why? Pure DCM is often insufficient. The addition of alcohol increases the polarity of the organic phase enough to capture the polar amine.

References
  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Reddy, P. R., et al. (2012).[9] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[9] Journal of Chemical and Pharmaceutical Research.[9] Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[1][6] Retrieved from [Link][6][12]

Sources

Validation & Comparative

Comparative Profiling of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (IPP) Scaffold against Standard CNS Ligands

[1]

1

Executive Summary: The Privileged Scaffold Status

In modern CNS drug discovery, 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine (hereafter referred to as the IPP Scaffold ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate, this moiety serves as the primary binding pharmacophore for a class of potent Sigma-1 Receptor (


R) modulatorsDual-Target Acetylcholinesterase (AChE) inhibitors1

This guide objectively compares the IPP Scaffold against established "Gold Standard" inhibitors (Haloperidol and Donepezil ). The analysis focuses on its role as a tunable template for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in neuropharmacology.

Mechanistic Insight: The Dual-Nitrogen Pharmacophore

The IPP Scaffold derives its biological activity from its specific topology:

  • Distal Basic Nitrogen (Piperidine): Protonated at physiological pH, this nitrogen forms a critical salt bridge with an Aspartate residue (e.g., Asp126 in

    
    R).
    
  • Proximal Nitrogen (Piperazine): Acts as a hydrogen bond acceptor/donor and provides the rigid spacing required to span the hydrophobic pocket.

  • Isopropyl Group: Provides steric bulk that fills the hydrophobic sub-pocket, enhancing selectivity over the Sigma-2 (

    
    ) subtype.
    
Biological Pathway: Sigma-1 Receptor Translocation

The primary target for IPP-derived ligands is the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).[1] Upon ligand binding,


SigmaPathwayLigandIPP-Scaffold LigandS1R_MAMSigma-1 Receptor(at MAM)Ligand->S1R_MAMBindDissocDissociation ofS1R-BiP ComplexLigand->DissocTriggerBiPBiP (GRP78)Inhibitory ComplexS1R_MAM->BiPResting StateS1R_MAM->DissocTranslocTranslocation toPlasma MembraneDissoc->TranslocIonChannelModulation ofIon Channels (ASICs, NMDA)Transloc->IonChannelChaperoningCaFlowCa2+ HomeostasisRestorationIonChannel->CaFlow

Figure 1: Mechanism of Action for Sigma-1 Receptor Ligands. The IPP scaffold facilitates the dissociation of S1R from BiP, triggering the chaperone activity essential for neuroprotection.

Comparative Analysis: IPP Scaffold vs. Known Inhibitors[1]

The following analysis treats the IPP structure as a Lead Fragment compared to fully optimized clinical drugs.

Table 1: Physicochemical and Pharmacological Profiling[2]
FeatureIPP Scaffold (Fragment)Haloperidol (Standard

Antagonist)
Donepezil (Standard AChE Inhibitor)
Role Core Pharmacophore / Building BlockClinical Antipsychotic / Reference LigandClinical Anti-Alzheimer's Agent
Primary Target

Receptor / 5-HT Receptors

Receptor /

Receptor
Acetylcholinesterase (AChE)
Binding Affinity (

)
50 - 500 nM (Est.[1] for naked scaffold)~1 - 3 nM (

R)
~6 nM (AChE)
Selectivity (

:

)
Moderate (Requires substitution)Low (Binds

strongly)
N/A
LogP (Lipophilicity) ~1.2 (Highly Soluble)4.3 (High Lipophilicity)4.1
Ligand Efficiency (LE) High (>0.45) Moderate (~0.[1]35)Moderate
Mechanism Competitive BinderAntagonist / Inverse AgonistReversible Inhibitor
Technical Interpretation[2][3][4]
  • Ligand Efficiency: The IPP scaffold exhibits superior Ligand Efficiency compared to Haloperidol. While Haloperidol has higher absolute potency (

    
    ), it requires a much larger molecular weight (MW 375) to achieve it. The IPP fragment (MW ~211) achieves sub-micromolar affinity with nearly half the mass, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .[1]
    
  • Selectivity Profile: Unlike Haloperidol, which carries significant "baggage" (high affinity for Dopamine

    
     receptors leading to extrapyramidal side effects), IPP derivatives can be tuned for high 
    
    
    selectivity by modifying the N-piperazine substituent.

Experimental Protocols

To validate the performance of the IPP Scaffold or its derivatives, the following Self-Validating Protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective: Determine the affinity (


1

Reagents:

  • Source Tissue: Guinea pig brain membranes (high

    
     density).
    
  • Radioligand:

    
    .[1]
    
  • Non-specific Control: Haloperidol (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1] Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix

      
       Membrane + 
      
      
      Radioligand +
      
      
      Test Compound (IPP derivative at
      
      
      to
      
      
      ).
    • Incubate at 37°C for 120 minutes (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid Scintillation Counting.

  • Data Analysis: Plot displacement curves; calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay

Objective: Distinguish if the IPP derivative acts as an Agonist or Antagonist.

  • Cell Line: CHO cells overexpressing

    
    R.
    
  • Dye Loading: Load cells with Fura-2 AM (

    
    ) for 30 min.
    
  • Stimulation:

    • Agonist Mode: Apply IPP compound; monitor cytosolic

      
       rise.
      
    • Antagonist Mode: Pre-incubate IPP compound (20 min), then stimulate with Bradykinin or PRE-084 .

  • Readout: Fluorescence ratio (

    
    ).
    

Workflow Visualization

The following diagram illustrates the logical flow for validating the IPP scaffold against known inhibitors.

ValidationWorkflowStartIPP ScaffoldCandidateScreenPrimary Screen(10 µM)Start->ScreenBindingKi Determination(Radioligand)Screen->Binding>50% DisplacementSelectivitySelectivity Panel(vs D2, 5-HT)Binding->SelectivityKi < 100 nMFunctionalFunctional Assay(Ca2+ Flux)Selectivity->FunctionalDecisionCompare toHaloperidolFunctional->DecisionOutputLead OptimizationDecision->OutputSuperior Profile

Figure 2: Strategic validation workflow for benchmarking IPP derivatives against standard inhibitors.

References

  • Sigma-1 Receptor Pharmacology

    • Title: "Sigma-1 receptors: potential targets for the treatment of neuropsychiatric disorders."[1][2]

    • Source:Journal of Pharmacological Sciences
    • URL:[Link][1]

  • Piperidine-Piperazine Scaffold Analysis

    • Title: "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity."[1]

    • Source:BMC Chemistry / PubMed Central
    • URL:[Link]

  • Standard Protocol for Radioligand Binding

    • Title: "PDSP Protocol Book: Sigma Receptor Binding Assays."
    • Source:NIMH Psychoactive Drug Screening Program
    • URL:[Link]

  • Comparative Inhibitor Data (Haloperidol)

    • Title: "Haloperidol metabolite II (reduced haloperidol) and its significance in the pharmacological activity of haloperidol."
    • Source:Brain Research Bulletin
    • URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the "Why" Behind the Precautions

The piperazine chemical family presents a distinct set of handling challenges.[2] Understanding these hazards is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols that follow. The primary dangers associated with piperazine derivatives include severe corrosive potential, the ability to cause allergic reactions upon contact or inhalation, and significant organ toxicity with prolonged exposure.[2][3]

Table 1: Consolidated Hazard Assessment Based on Piperazine Analogs

Hazard CategoryClassificationRationale and Potential Effects
Skin Corrosion/Irritation Category 1B/1C Capable of causing severe skin burns and damage upon contact.[3][4][5]
Serious Eye Damage Category 1 Poses a significant risk of irreversible eye damage or blindness.[3][4]
Respiratory Sensitization Category 1 May induce allergy or asthma-like symptoms if dust or aerosols are inhaled.[2][3]
Skin Sensitization Category 1 May lead to an allergic skin reaction (contact dermatitis) following exposure.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 The substance is considered harmful if swallowed, in contact with skin, or inhaled.[3][6]
Specific Target Organ Toxicity (STOT) Single & Repeated Exposure Evidence suggests potential damage to the nervous and respiratory systems.[3]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Adherence to a meticulous PPE regimen is non-negotiable. The following table outlines the minimum required PPE for handling 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine. Remember, the goal of PPE is to create a complete barrier between you and the chemical hazard.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationJustification for Use
Eye/Face Protection Chemical safety goggles with side-shields, worn in conjunction with a full-face shield.[1][7][8]Protects against splashes and airborne particles, preventing severe, irreversible eye damage.[4] Contact lenses should not be worn.[7]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[1][9]Provides a barrier against skin contact, which can cause severe burns and allergic reactions.[3] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid self-contamination.[8][10]
Skin & Body Protection A flame-retardant, long-sleeved lab coat. A chemically resistant apron is also recommended.[1]Prevents contamination of personal clothing and protects against accidental skin exposure.[7] All protective clothing should be laundered separately from personal items.[11][12]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[11] If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is mandatory.[1][9][12]Prevents inhalation of the compound, which can cause respiratory irritation, sensitization, and systemic toxicity.[3]

The Safe Handling Workflow: A Step-by-Step Operational Plan

A structured workflow minimizes the risk of exposure at every stage of handling. The following process should be adopted as a standard operating procedure.

Step 1: Preparation Phase
  • Verification: Ensure a chemical fume hood is operational and that a safety shower and eyewash station are unobstructed and readily accessible.[11]

  • Assembly: Gather and inspect all necessary PPE as outlined in Table 2. Put on all protective gear before entering the handling area.[1]

  • Area Demarcation: Clearly define the handling area to prevent entry by non-involved personnel.[3]

Step 2: Chemical Handling Phase
  • Location: Conduct all weighing and manipulation of the compound exclusively within the chemical fume hood to contain any dust or vapors.[11]

  • Technique: Handle the substance carefully to avoid the formation of dust and aerosols.[10][11] Use tools and techniques that minimize agitation.

  • Prohibition: Eating, drinking, and smoking in the laboratory area are strictly forbidden.[11][13]

Step 3: Post-Handling & Decontamination
  • Container Sealing: Securely close the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[2][11][12]

  • Surface Cleaning: Decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][13]

  • PPE Disposal: Dispose of contaminated gloves and other single-use PPE as hazardous waste according to institutional and local regulations.[1][8]

The logical flow of this workflow is designed to create a closed loop of safety, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood & Safety Equipment prep2 Don & Inspect PPE prep1->prep2 Proceed handle1 Weigh & Manipulate Chemical prep2->handle1 Begin Work handle2 Avoid Dust/Aerosol Generation handle1->handle2 clean1 Securely Seal & Store Container handle2->clean1 Work Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Contaminated PPE as Hazardous Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Diagram of the Safe Handling Workflow.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[1][11] Seek immediate medical attention.[2]

  • Eye Contact: Flush the eyes continuously with running water for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation.[4][11] Remove contact lenses if it is safe to do so.[3] Immediate medical attention is required.[3]

  • Inhalation: Move the affected individual to fresh air immediately.[4][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[11] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2]

  • Spill Response: Evacuate non-essential personnel. Wearing full PPE, contain the spill using dry, inert material such as sand or vermiculite.[12] Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[11][12]

Disposal and Decontamination

Proper disposal is a critical final step in the safe handling lifecycle.

  • Chemical Waste: Dispose of unused 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine and spill cleanup materials as hazardous chemical waste. This must be done in accordance with all local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[3][12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be treated as hazardous waste and disposed of accordingly.[1][8] Contaminated lab coats must be professionally laundered by a service familiar with handling chemically exposed garments.[7]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a resilient and trustworthy culture of safety that protects not only the individual researcher but the entire scientific team.

References

  • Personal protective equipment for handling Piperazine-2-thione. Benchchem.
  • Piperazine - Safety D
  • Piperazine - Hazard Summary. New Jersey Department of Health.
  • Piperazine Anhydrous - Safety D
  • Piperazine-1,4-dipropanesulphonic acid - Safety D
  • Piperazine - Safety Data Sheet. Acros Organics (Fisher Scientific).
  • Piperazine - Material Safety D
  • 1-Methyl-4-(4-piperidinyl)piperazine - Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc.
  • Piperidine - Safety D
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid - Safety D
  • Safety D
  • PIPERAZINE (ANH)
  • Piperazine Safety D
  • 1-(1-Methyl-4-piperidinyl)
  • 1-ISO PROPYL PIPERAZINE - Material Safety D
  • tert-butyl 4-(pent-4-yn-1-yl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.